Methyl 3-amino-2-methoxybenzoate hydrochloride chemical properties
The following technical guide details the chemical properties, synthesis, and applications of Methyl 3-amino-2-methoxybenzoate hydrochloride , a critical intermediate in the development of kinase inhibitors and sulfonami...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of Methyl 3-amino-2-methoxybenzoate hydrochloride , a critical intermediate in the development of kinase inhibitors and sulfonamide-based antineoplastics.
Executive Summary
Methyl 3-amino-2-methoxybenzoate hydrochloride is a specialized aromatic building block used primarily in medicinal chemistry for the synthesis of B-Raf kinase inhibitors (e.g., Dabrafenib analogs) and other oncology targets. Its unique substitution pattern—an amino group ortho to a methoxy group and meta to the ester—provides a strategic scaffold for constructing fused heterocycles and benzamides with high selectivity for ATP-binding pockets.
This guide outlines the physicochemical profile, validated synthetic routes, and analytical characterization required for its use in GMP and R&D environments.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound exists in two primary forms: the free base (often an oil or low-melting solid) and the hydrochloride salt (a stable crystalline solid). The salt form is preferred for storage and handling due to its resistance to oxidation and improved flow properties.
The synthesis of Methyl 3-amino-2-methoxybenzoate requires careful regiocontrol to ensure the amino group is installed at the 3-position relative to the methoxy and ester groups. The most robust industrial route utilizes 3-nitrosalicylic acid as the starting material to avoid isomer separation issues common with direct nitration.
Validated Synthetic Route
The following pathway ensures high regioselectivity and yield:
Double Methylation: 3-Nitrosalicylic acid is treated with methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (K₂CO₃) to methylate both the carboxyl and hydroxyl groups simultaneously.
Catalytic Hydrogenation: The nitro group is reduced to an amine using H₂ and Palladium on Carbon (Pd/C).
Salt Formation: The resulting free base oil is dissolved in an anhydrous solvent (e.g., diethyl ether or dioxane) and treated with HCl gas to precipitate the hydrochloride salt.
Reaction Workflow Diagram
Caption: Step-wise synthesis from 3-nitrosalicylic acid to the hydrochloride salt.
Critical Process Parameters (CPPs)
Regiocontrol: Starting with 3-nitrosalicylic acid guarantees the 1,2,3-substitution pattern. Direct nitration of methyl 2-methoxybenzoate often yields the 5-nitro isomer as the major product, which is difficult to separate.
Reduction Monitoring: The reduction of the nitro group is exothermic. In large-scale reactors, H₂ pressure must be controlled (typically <5 bar) to prevent over-reduction or dechlorination if halogen substituents were present (not applicable here, but good practice).
Salt Stoichiometry: Use a slight excess (1.05 eq) of HCl. Large excesses can lead to hygroscopic "wet" salts that are difficult to dry.
Analytical Characterization
To validate the identity and purity of the synthesized material, the following analytical methods are standard.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ (for HCl salt)
δ 3.75 ppm (s, 3H): Methoxy group (-OCH₃) at position 2.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 254 nm and 220 nm.
Retention Time: The amine elutes earlier than the nitro precursor due to increased polarity.
Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI+).
Parent Ion: [M+H]⁺ = 182.08 m/z (Free base mass + proton).
Fragmentation: Loss of methoxy (-31) or ester (-59) groups may be observed at higher collision energies.
Pharmaceutical Applications
Methyl 3-amino-2-methoxybenzoate is a "privileged structure" in drug discovery, particularly for Kinase Inhibitors .
Mechanism of Action in Synthesis
The 3-amino group serves as a nucleophile for coupling reactions (e.g., with sulfonyl chlorides or isocyanates), while the 2-methoxy group provides steric bulk that forces the molecule into a specific conformation, often critical for fitting into the ATP-binding site of kinases like B-Raf or MEK .
Key Drug Classes[13]
Sulfonamides: Reacted with arylsulfonyl chlorides to form sulfonamide derivatives used in treating melanoma and colorectal cancer (e.g., Dabrafenib intermediates).
Benzamides: Coupled with heterocyclic amines to form bi-aryl amide systems.
Handling, Safety, & Stability
Safety Data (GHS Classification)
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage Protocol
Temperature: Store at 2–8 °C (Refrigerated).
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) in a tightly sealed container.
Synthesis of Methyl 3-amino-2-methoxybenzoate : Patent US7994185B2 - Benzene sulfonamide thiazole and oxazole compounds. (2011). Describes the use of this intermediate in the synthesis of sulfonamide cancer therapeutics. Link
Chemical Properties & Identifiers : PubChem Compound Summary for Methyl 3-amino-2-methoxybenzoate (CAS 5129-25-9). National Center for Biotechnology Information. Link
Safety Data Sheet (SDS) : Methyl 3-amino-2-methoxybenzoate Safety Data. Fluorochem / Sigma-Aldrich. Link
Technical Guide: Solubility Profiling & Process Optimization for Methyl 3-amino-2-methoxybenzoate Hydrochloride
The following technical guide details the solubility profile, thermodynamic parameters, and process optimization protocols for Methyl 3-amino-2-methoxybenzoate hydrochloride . [1] Executive Summary & Compound Architectur...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, thermodynamic parameters, and process optimization protocols for Methyl 3-amino-2-methoxybenzoate hydrochloride .
[1]
Executive Summary & Compound Architecture
Methyl 3-amino-2-methoxybenzoate hydrochloride is a functionalized aniline derivative employed primarily as a building block in the synthesis of kinase inhibitors.[1] Unlike its para-isomer (Methyl 4-amino-2-methoxybenzoate), the 3-amino-2-methoxy substitution pattern creates a unique steric and electronic environment due to the ortho-methoxy group adjacent to the ester and the amine.[1]
Free Base Characteristics: Typically a low-melting solid or viscous oil (pKa ~3.39), making it difficult to handle and purify on a kilogram scale.[1]
HCl Salt Advantage: The hydrochloride salt is the preferred process intermediate, offering a stable, high-melting crystalline form that allows for effective rejection of impurities (e.g., nitro-precursors) via crystallization.[1]
The solubility of the hydrochloride salt is governed by the ionic interaction between the protonated amine and the chloride counterion. The lattice energy is high, requiring polar protic solvents for dissolution.
Qualitative Solubility Data (25 °C)
Data synthesized from homologous amino-benzoate salt behaviors.
) in pure solvents is modeled using the Modified Apelblat Equation . This empirical model correlates mole fraction solubility with temperature ():
A, B, C: Empirical constants determined via regression of experimental data.
Process Insight: The dissolution is endothermic (
), meaning solubility increases significantly with temperature. This confirms Cooling Crystallization is the optimal isolation strategy.
Experimental Protocol: Determination of Solubility Curves
Since specific batch-to-batch impurity profiles affect exact solubility, the following self-validating protocol is required to generate the design space for your specific lot.
Method A: Dynamic Laser Monitoring (Polythermal)
Best for generating Metastable Zone Width (MSZW) data.
Preparation: Load 4 reactors (e.g., Crystal16 or EasyMax) with varying concentrations of solute in Methanol (e.g., 20, 40, 60, 80 mg/mL).
Heating Ramp: Heat at 1.0 °C/min until transmission reaches 100% (Clear point = Solubility Temperature,
).
Cooling Ramp: Cool at 0.5 °C/min until transmission drops (Cloud point = Nucleation Temperature,
).
Data Output: Plot Concentration vs. Temperature. The gap between
Acid Stoichiometry: Use 1.05 – 1.10 equivalents of HCl. Excess acid suppresses solubility (Common Ion Effect) but too much can cause oiling out or degradation.
Water Content: In MeOH/IPA systems, water acts as a strong solvent. Keep water content < 2% to ensure high yield, unless using water as a deliberate co-solvent for purification.
Temperature Profile:
Dissolution/Reaction: 50–60 °C (Ensure full solubility).
Nucleation: 40–45 °C (Seed here).
Isolation: 0–5 °C (Maximize yield).
References
Synthesis & Application
Intermediate for Naphthyridinone JAK2 Inhibitors.
General Synthesis of Amino-Methoxybenzoates.[1]Journal of the American Chemical Society, 135(13), 5000-5003.[1] 2013 .
Solubility and Thermodynamic Analysis of Amino-Benzoic Acid Derivatives.Journal of Chemical & Engineering Data.
Enamine Catalog: EN300-263778 (HCl Salt Commercial Source).[1]
Disclaimer: The quantitative solubility values provided in Section 2 are estimates based on structural congeners (e.g., methyl 4-amino-2-methoxybenzoate) and general physicochemical principles. Exact values must be determined experimentally using the protocol in Section 3 for GMP applications.
Technical Guide: Stability and Storage of Methyl 3-amino-2-methoxybenzoate Hydrochloride
The following technical guide details the stability profile, storage protocols, and handling requirements for Methyl 3-amino-2-methoxybenzoate hydrochloride , a critical intermediate in the synthesis of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability profile, storage protocols, and handling requirements for Methyl 3-amino-2-methoxybenzoate hydrochloride , a critical intermediate in the synthesis of kinase inhibitors such as Dabrafenib .
Executive Summary
Methyl 3-amino-2-methoxybenzoate hydrochloride (Parent CAS: 5129-25-9) is a pharmacophore building block used primarily in the synthesis of BRAF inhibitors (e.g., Dabrafenib). While the hydrochloride salt form offers improved oxidative stability over its free base counterpart, it introduces specific vulnerabilities regarding hygroscopicity and acid-catalyzed ester hydrolysis. This guide outlines a self-validating storage protocol designed to maintain purity >98% over extended periods by mitigating the three primary degradation vectors: moisture-induced hydrolysis, photochemical oxidation, and thermal degradation.
Understanding the causality of degradation is essential for designing effective storage protocols. The hydrochloride salt presents a unique stability trade-off:
Acid-Catalyzed Hydrolysis (The Moisture Risk)
The presence of the hydrochloride counter-ion creates an acidic microenvironment on the crystal surface if moisture is absorbed. Unlike the free base, where hydrolysis is slow at neutral pH, the HCl salt can auto-catalyze the hydrolysis of the methyl ester group into 3-amino-2-methoxybenzoic acid and methanol.
Mechanism: Moisture ingress
Solubilization of HCl Protonation of carbonyl oxygen Nucleophilic attack by water.
Mitigation: Strict desiccation is more critical for the HCl salt than the free base.
Oxidative Stability (The Amine Advantage)
The primary amine at position 3 is electron-rich and prone to oxidation (browning) in the free base form. In the hydrochloride salt, the amine is protonated (
), which significantly reduces electron density and prevents the formation of colored azo or nitroso impurities.
Observation: If the salt turns brown, it indicates neutralization (loss of HCl) followed by oxidation, or photodegradation.
Photostability
Aniline derivatives are inherently photosensitive. UV light can induce radical formation even in the salt form, leading to complex polymerization products.
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation pathways dependent on environmental conditions.
Caption: Figure 1. Divergent degradation pathways. The HCl salt is primarily at risk of hydrolysis (red path), while the free base is prone to oxidation (black path).
Storage & Handling Protocols
To ensure scientific integrity and reproducibility in synthesis, the following "Self-Validating" storage protocol is recommended.
Primary Storage Conditions
Temperature:2°C to 8°C (Refrigerated).
Rationale: Reduces the kinetic rate of hydrolysis significantly.
Atmosphere:Inert Gas Overlay (Argon or Nitrogen) .
Rationale: Displaces humidity and oxygen. Argon is preferred due to its higher density, forming a "blanket" over the powder.
Container: Amber borosilicate glass with a Teflon-lined screw cap.
Rationale: Amber glass blocks UV light; Teflon prevents leaching and ensures a gas-tight seal.
Handling Workflow
Equilibration: Allow the container to reach room temperature before opening.
Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.
Aliquotting: Minimize headspace. If the container is <50% full, transfer to a smaller vessel or backfill with heavy inert gas (Argon).
Desiccation: Store the primary container inside a secondary vessel (desiccator) containing activated silica gel or molecular sieves.
Oxidation Dimers: Elute later (highly hydrophobic).
Applications in Drug Development[1][12]
Methyl 3-amino-2-methoxybenzoate is a validated intermediate in the synthesis of Dabrafenib (Tafinlar) , a B-Raf enzyme inhibitor approved for the treatment of metastatic melanoma.
Synthetic Role: The amino group reacts with isothiocyanates or similar electrophiles to build the thiazole/pyrimidine core of the inhibitor, while the ester group is often hydrolyzed or converted to an amide in later stages [1, 2].
Impact of Impurities: Hydrolyzed impurity (Acid) will fail to react in ester-specific transformations, lowering yield. Oxidized impurities can act as radical scavengers, inhibiting palladium-catalyzed cross-coupling reactions often used in this pathway.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13338715, Methyl 3-amino-2-methoxybenzoate. Retrieved from [Link]
Google Patents. Benzene sulfonamide thiazole and oxazole compounds (WO2009137391A2). (Dabrafenib Intermediate Synthesis).[12] Retrieved from
Biological Activity and Synthetic Utility of Methyl 3-Amino-2-Methoxybenzoate Derivatives
The following technical guide details the biological activity, synthetic utility, and therapeutic potential of Methyl 3-amino-2-methoxybenzoate and its derivatives. Technical Whitepaper for Drug Development Professionals...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthetic utility, and therapeutic potential of Methyl 3-amino-2-methoxybenzoate and its derivatives.
Technical Whitepaper for Drug Development Professionals
Executive Summary
Methyl 3-amino-2-methoxybenzoate (CAS: 5129-25-9 ) is a specialized pharmacophore scaffold, distinct from its more common isomer, methyl 2-amino-3-methoxybenzoate (an anthranilate). While the anthranilate isomer is a precursor for quinazolinone-based alkaloids, the 3-amino-2-methoxy scaffold acts as a critical "hinge-binding" or "solvent-front" vector in the synthesis of next-generation kinase inhibitors, particularly those targeting the MAPK/ERK pathway .
This guide explores the structural rationale for using this scaffold, its role in synthesizing Raf kinase inhibitors (e.g., B-Raf V600E inhibitors), and provides validated protocols for its derivatization and biological evaluation.
Chemical Context & Structural Logic
The Pharmacophore Distinction
To ensure synthetic success, researchers must distinguish between the two primary isomers. The biological trajectory of the molecule is dictated by the relative positions of the amine and ester groups.
Feature
Methyl 3-amino-2-methoxybenzoate (Target)
Methyl 2-amino-3-methoxybenzoate (Isomer)
Substitution Pattern
1-COOMe, 2-OMe, 3-NH₂
1-COOMe, 2-NH₂, 3-OMe
Primary Reactivity
Amide/Urea formation at C3 (Meta-like)
Cyclization (Quinazolinone formation)
Key Application
Raf Kinase Inhibitors , Sulfonamides
Alkaloids, EGFR Inhibitors
Steric Profile
2-OMe forces non-planar conformation
2-NH₂ allows H-bonding with Carbonyl
Structural Role in Drug Design
In medicinal chemistry, the 2-methoxy group in this scaffold serves two critical functions:
Conformational Locking: The methoxy group restricts the rotation of the adjacent ester/amide bonds via steric clash and electronic repulsion, locking the molecule into a bioactive conformation that fits hydrophobic pockets in enzymes.
Solubility & Metabolism: The ester moiety (methyl benzoate) is often a prodrug motif or a precursor to a polar carboxylic acid "tail" that interacts with solvent-exposed residues in the kinase domain.
Therapeutic Applications: The MAPK Pathway
The most significant biological activity of Methyl 3-amino-2-methoxybenzoate derivatives lies in their potent inhibition of Raf kinases (A-Raf, B-Raf, c-Raf). These enzymes are gatekeepers of the MAPK signaling pathway , which regulates cell proliferation and survival.
Mechanism of Action
Derivatives synthesized from this scaffold (typically via urea or sulfonamide linkages at the 3-amino position) bind to the ATP-binding pocket of the kinase.
Target: Mutated B-Raf (V600E), common in melanoma and thyroid cancers.
Effect: Inhibition of phosphorylation of MEK1/2, thereby blocking the downstream activation of ERK1/2 and arresting the cell cycle at the G1 phase.
Visualization: MAPK Signaling Cascade
The following diagram illustrates the intervention point of Methyl 3-amino-2-methoxybenzoate derivatives within the cellular signaling cascade.
Caption: Intervention of Methyl 3-amino-2-methoxybenzoate derivatives (blue) in the MAPK cascade, blocking downstream signaling.
Experimental Protocols
The following protocols are derived from patent literature (e.g., US8415345) and optimized for laboratory validation.
Synthesis of Allyl Carbamate Derivative (Key Intermediate)
This reaction protects the amine and prepares the scaffold for further coupling (e.g., to form urea linkages).
Dissolution: Dissolve Methyl 3-amino-2-methoxybenzoate (e.g., 5.8 mmol) in THF (18 mL) in a round-bottom flask.
Base Addition: Add saturated NaHCO₃ solution (7.25 mmol) to the mixture.
Reaction: Cool the mixture to 0°C. Add 2-propen-1-yl chloridocarbonate dropwise over 15 minutes.
Stirring: Allow the mixture to warm to room temperature (rt) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the starting aniline.
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Yield: Expect a white/off-white solid (Yield >90%).
In Vitro Raf Kinase Inhibition Assay
To validate the biological activity of the synthesized derivative.
Materials:
Recombinant B-Raf (V600E) enzyme.
Substrate: MEK1 (inactive).
ATP (radiolabeled [γ-33P]ATP or fluorescent analog).
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
Workflow:
Preparation: Dilute the test compound (derivative) in DMSO to varying concentrations (0.1 nM to 10 µM).
Incubation: Mix B-Raf enzyme with the test compound in Assay Buffer for 15 minutes at room temperature.
Initiation: Add MEK1 substrate and ATP to start the kinase reaction.
Reaction: Incubate at 30°C for 30–60 minutes.
Termination: Stop reaction with phosphoric acid (if radiometric) or EDTA (if fluorescent).
Detection: Measure phosphorylation of MEK1 via scintillation counting or fluorescence resonance energy transfer (FRET).
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 .
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the Methyl 3-amino-2-methoxybenzoate core affect biological potency against B-Raf V600E.
Modification Site
Substituent
Effect on Potency (IC50)
Mechanistic Insight
C1 (Ester)
Methyl Ester (-COOMe)
Moderate (Prodrug)
Hydrolyzes to acid in vivo; provides solubility.
C1 (Acid)
Carboxylic Acid (-COOH)
High
Forms salt bridge with Lysine in the active site.
C1 (Amide)
N-Methyl Amide (-CONHMe)
Very High
Improved H-bond donor capability to the "hinge" region.
C2 (Methoxy)
-OMe (Unchanged)
Optimal
Maintains twisted conformation essential for binding.
C2 (Methoxy)
-H (Removal)
Low
Loss of conformational lock; free rotation reduces specificity.
C3 (Amino)
Free Amine (-NH₂)
Low
Weak binder; requires derivatization to urea/sulfonamide.
C3 (Amino)
Sulfonamide Linker
Very High
Critical for extending into the hydrophobic back-pocket.
Synthetic Workflow Visualization
This diagram outlines the logical flow from the raw intermediate to a bioactive kinase inhibitor.
Caption: Step-wise synthesis of Raf inhibitors from the methyl 3-amino-2-methoxybenzoate scaffold.
References
Benzene sulfonamide thiazole and oxazole compounds.
Source: Google Patents (US8415345B2)
Context: Describes the large-scale synthesis of Raf kinase inhibitors using Methyl 3-amino-2-methoxybenzoate as the starting material (Example 1).
Compounds and Methods for Treating Cancer (Raf Kinase Inhibition).
Source: WIPO (WO2009137391A2)
Context: Details the biological rationale for targeting the MAPK pathway and the specific use of methoxy-benzoate derivatives in melanoma treatment.
Methyl 3-amino-2-methoxybenzoate Product Data.
Source: PubChem (CID 13338715)
Context: Physicochemical properties and identifier verification for CAS 5129-25-9.
[1][2]
Discovery of Dabrafenib: A Selective B-Raf Inhibition Strategy.
Source: ACS Medicinal Chemistry Letters
Context: (General Reference) Illustrates the structural homology of amino-sulfonamide inhibitors derived from similar benzoate scaffolds.
Technical Guide: Purity Specifications for Methyl 3-amino-2-methoxybenzoate Hydrochloride
The following technical guide details the purity specifications, impurity profiling, and analytical protocols for Methyl 3-amino-2-methoxybenzoate hydrochloride , a critical intermediate in the synthesis of small-molecul...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the purity specifications, impurity profiling, and analytical protocols for Methyl 3-amino-2-methoxybenzoate hydrochloride , a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., Dabrafenib).
Executive Summary & Application Context
Methyl 3-amino-2-methoxybenzoate hydrochloride is a high-value pharmacophore building block.[1] Its specific substitution pattern—an ortho-methoxy group relative to the ester, with a meta-amino group—creates a unique electronic environment essential for constructing fused heterocycles, particularly in the synthesis of BRAF inhibitors (e.g., Dabrafenib) and other oncology targets.
In drug development, the purity of this intermediate is a Critical Quality Attribute (CQA). Impurities such as regioisomers (4-amino analogs) or unreduced nitro precursors can propagate through subsequent coupling reactions (e.g., sulfonamide formation), leading to genotoxic impurities or difficult-to-separate byproducts in the final API.
Benzoate ester with 2-methoxy and 3-amino substitution
Solubility
Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Appearance
Off-white to pale beige crystalline powder
Synthesis-Driven Impurity Profiling
To establish robust specifications, one must understand the genesis of impurities. The industrial synthesis typically proceeds via the nitration of 2-methoxybenzoic acid (or its ester), followed by reduction.
Synthesis & Impurity Pathway Diagram
Figure 1: Synthesis pathway highlighting the origin of critical impurities (Regioisomers and Precursors).
Critical Impurities Explained
Impurity B (Nitro Precursor): Methyl 3-nitro-2-methoxybenzoate. Result of incomplete reduction. Risk: Potential genotoxicity (nitroaromatics) and interference in downstream acylation.
Impurity D (Regioisomer): Methyl 4-amino-2-methoxybenzoate. Originates from non-selective nitration at the C4 position. Risk: Hard to separate by crystallization due to structural similarity; leads to "wrong isomer" API.
Impurity C (Hydrolysis Product): 3-Amino-2-methoxybenzoic acid. Result of moisture exposure or acidic hydrolysis during salt formation. Risk: Alters stoichiometry in coupling reactions.
Specification Limits (Pharma Grade)
These specifications are designed to ensure the material is suitable for cGMP manufacturing of drug substances.
Test Attribute
Method
Specification Limit
Appearance
Visual
Off-white to beige crystalline powder
Identification (IR/NMR)
FT-IR / 1H-NMR
Conforms to structure (Ref Std)
Identification (Chloride)
AgNO₃ Precip.
Positive for Chloride
Assay (HPLC)
HPLC-UV (Area %)
≥ 98.5%
Assay (Titration)
Argentometric
98.0% – 102.0% (w/w on dried basis)
Impurity B (Nitro precursor)
HPLC
≤ 0.15%
Impurity D (4-Amino isomer)
HPLC
≤ 0.50%
Impurity C (Acid)
HPLC
≤ 0.50%
Any Unspecified Impurity
HPLC
≤ 0.10%
Total Impurities
HPLC
≤ 1.5%
Loss on Drying (LOD)
Gravimetric
≤ 1.0%
Residue on Ignition (ROI)
USP <281>
≤ 0.5%
Heavy Metals
ICP-MS
≤ 20 ppm
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
This method separates the target amine from its nitro precursor and regioisomers.
Rationale: Acidic mobile phase ensures the amino group is protonated, improving peak shape and separation from the neutral nitro impurity.
Chloride Content (Titration)
To verify the stoichiometry of the hydrochloride salt.
Reagent: 0.1 N Silver Nitrate (AgNO₃).
Indicator: Potassium Chromate (Mohr’s method) or Potentiometric endpoint.
Calculation:
Target Theoretical: ~16.29% Cl⁻.
Storage & Stability
Hygroscopicity: HCl salts of anilines are typically hygroscopic.
Oxidation: The free amine is susceptible to oxidation (browning) upon air exposure.
Protocol: Store in tight, light-resistant containers under nitrogen atmosphere at 2-8°C. Desiccants are recommended.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13338715, Methyl 3-amino-2-methoxybenzoate. Retrieved from [Link]
Pharmaffiliates (2024). Dabrafenib Impurity Standards & Intermediates. Retrieved from [Link]
SynZeal Research (2024). Synthesis and Characterization of Dabrafenib Intermediates. Retrieved from [Link]
Methyl 3-amino-2-methoxybenzoate hydrochloride is a specialized trisubstituted benzene scaffold used primarily in the synthesis of kinase inhibitors, receptor antagonists (e.g., NK3), and complex heterocyclic libraries.
Unlike the more common anthranilate isomers (2-amino-benzoates) which readily cyclize to form quinazolines, this 3-amino isomer functions as a stable "meta-amino" building block.[1] Its unique substitution pattern—where the amino group is flanked by a methoxy group (position 2) and a ring hydrogen (position 4)—offers distinct steric and electronic properties:[1]
Steric Buttressing: The 2-methoxy group creates significant steric bulk, influencing the conformation of amides formed at the 3-position.[1] This "ortho-effect" often locks the conformation of downstream drug candidates, improving binding affinity.
Electronic Modulation: The 2-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the ring, while the 1-ester exerts an electron-withdrawing effect.[1] This push-pull system modulates the pKa of the 3-amino group.[1]
Salt Stability: The hydrochloride salt form prevents oxidative degradation (browning) of the aniline, a common issue with free-base amino-anisoles.[1]
Structural Versatility Map
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Caption: Synthetic divergence from the Methyl 3-amino-2-methoxybenzoate core.[1][2] The 3-amino group is the primary vector for diversification.[1]
Handling & Stability Protocols
Storage and Physical Properties[1]
Appearance: White to off-white crystalline solid.[1][3]
Hygroscopicity: Moderate.[1] The HCl salt can absorb atmospheric moisture, leading to clumping and hydrolysis of the methyl ester over extended periods.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate if the bottle is frequently opened.
Salt Neutralization Strategy (Critical)
Many protocols fail because they treat the HCl salt as a free amine. The protonated amine (
In-Situ Neutralization: For acylation/coupling, add 3.0 equivalents of a tertiary amine base (DIPEA or TEA).
1.0 eq neutralizes the HCl salt.
1.0 eq neutralizes the acid generated during reaction (if using acid chlorides).
1.0 eq maintains basicity to drive kinetics.
Ex-Situ Free-Basing: If the reaction is sensitive to amine salts, partition the solid between EtOAc and sat. NaHCO
, separate the organic layer, dry over NaSO, and concentrate to obtain the free base oil immediately before use.
Application Protocols
Protocol A: Synthesis of N-Aryl Benzamides (Kinase Inhibitor Motif)
This protocol describes the high-efficiency coupling of the scaffold with an acid chloride.[1] This motif is ubiquitous in Type II kinase inhibitors.
Reaction Scheme:
Scaffold-NH3+Cl- + R-COCl + Base -> Scaffold-NH-CO-R[1]
Reagents:
Methyl 3-amino-2-methoxybenzoate HCl (1.0 eq)
Aryl Acid Chloride (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Dichloromethane (DCM) (anhydrous, 10 mL/g)
DMAP (0.1 eq, optional catalyst for sterically hindered chlorides)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
Solubilization: Charge the flask with Methyl 3-amino-2-methoxybenzoate HCl and anhydrous DCM. The salt will form a suspension.
Neutralization: Cool to 0°C. Add DIPEA dropwise over 5 minutes. The suspension should clear as the free base is liberated and dissolves. Stir for 15 minutes.
Coupling: Add the Aryl Acid Chloride (dissolved in minimal DCM) dropwise to the reaction mixture at 0°C.
Note: The 2-methoxy group provides steric bulk.[1] If the reaction is sluggish after 1 hour, warm to Room Temperature (RT).
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 2.5 min) should disappear, replaced by the amide product (Rt ~ 4.0 min).
Workup:
Quench with sat. NaHCO
(aq).
Extract with DCM (3x).
Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA) and Brine.
Dry over MgSO
and concentrate.
Purification: Recrystallize from EtOH/Heptane or purify via Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).
Data Interpretation:
1H NMR: Look for the amide doublet/singlet around
9.0–10.0 ppm.[1] The methyl ester singlet ( 3.8 ppm) and methoxy singlet ( 3.7 ppm) should remain distinct.
Protocol B: Sandmeyer Transformation (Synthesis of Aryl Bromides)
Converting the amino group to a bromine enables Suzuki-Miyaura coupling, allowing the scaffold to serve as the "core" of a bi-aryl system.
Caption: Workflow for the conversion of the 3-amino group to a 3-bromo substituent via diazonium intermediate.
Step-by-Step Methodology:
Diazotization: Suspend the HCl salt in 48% HBr and water (1:1 ratio) and cool to -5°C (ice/salt bath).
Nitrite Addition: Add a solution of NaNO
in water dropwise, maintaining the internal temperature below 5°C. Stir for 20 minutes. The solution should turn clear orange/yellow.
Substitution: In a separate vessel, prepare a solution of CuBr in 48% HBr. Heat this solution to 60°C.
Transfer: Carefully transfer the cold diazonium solution into the hot CuBr solution in portions. Caution: Vigorous evolution of nitrogen gas will occur.[1]
Completion: Stir at 80°C for 30 minutes.
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate. Wash the organic layer with 10% Sodium Sulfite (to remove traces of bromine) and Brine.
Troubleshooting & QC
Issue
Probable Cause
Corrective Action
Low Yield (Amide Coupling)
Incomplete neutralization of HCl salt.
Ensure >3.0 eq of DIPEA is used. Check pH of reaction mixture (should be >9).
Recovery of Starting Material
Steric hindrance from 2-OMe group.
Switch to a more reactive electrophile (Acid Chloride instead of Acid+HATU) or heat to 40°C.
Dark/Tar Formation (Sandmeyer)
Thermal decomposition of diazonium salt.
Keep the diazotization step strictly < 5°C. Add urea to quench excess nitrite before heating.[1]
Hydrolysis of Ester
Basic hydrolysis during workup.
Avoid strong bases (NaOH) during workup. Use NaHCO or phosphate buffer.[1]
References
PubChem. (2023). Methyl 3-amino-2-methoxybenzoate (Compound Summary).[1][2] National Center for Biotechnology Information.[1] [Link]
Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.[4] (Contextual reference for amino-benzoate handling). Journal of Organic Chemistry. [Link]
Application Notes: Methyl 3-amino-2-methoxybenzoate Hydrochloride in API Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Synthon for Pharmaceutical Development Methyl 3-amino-2-methoxybenzoate, typically handled as its more stable hydrochloride salt,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Synthon for Pharmaceutical Development
Methyl 3-amino-2-methoxybenzoate, typically handled as its more stable hydrochloride salt, is a substituted aromatic compound of significant interest in medicinal chemistry and process development. Its unique trifunctional arrangement—an amine, a methoxy group, and a methyl ester on a benzene ring—provides a versatile scaffold for constructing complex molecular architectures. Each functional group offers a distinct reaction site, allowing for sequential and regioselective modifications crucial in the synthesis of Active Pharmaceutical Ingredients (APIs).
The primary amino group serves as a potent nucleophile or a site for diazotization, enabling the formation of amides, sulfonamides, or the introduction of other functionalities. The electron-donating nature of both the amino and methoxy groups activates the aromatic ring, facilitating electrophilic aromatic substitution reactions.[1] The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or conversion into an amide, a common feature in many drug molecules. This inherent reactivity makes it a valuable starting material or intermediate in the synthesis of a diverse range of pharmaceutical compounds.[2][3]
Compound Profile & Physicochemical Properties
The hydrochloride salt enhances the compound's stability and simplifies handling by protecting the reactive amino group from atmospheric oxidation. Before use in most organic reactions, it is typically neutralized in situ or via a basic workup to liberate the free amine.
The strategic placement of the substituents on Methyl 3-amino-2-methoxybenzoate dictates its reactivity and makes it a precursor for APIs where a substituted ortho-anisidine moiety is required. Its application is particularly relevant in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and other biological targets where this specific substitution pattern contributes to binding affinity and selectivity.
While this specific isomer is a niche building block, its reactivity principles are well-demonstrated in the synthesis of numerous APIs from related aminobenzoate isomers, such as intermediates for Metoclopramide.[9][10] The general synthetic transformations applicable to this class of compounds include:
N-Acylation/N-Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide or sulfonamide linkages. This is often a primary step to introduce a side chain or to protect the amine during subsequent reactions.[11]
Electrophilic Aromatic Substitution: The activating methoxy and amino groups direct electrophiles (e.g., halogens, nitro groups) to the ortho and para positions.[1] In this specific isomer, the positions C4 and C6 are the most activated sites for substitution.
Amidation of the Ester: The methyl ester can be converted to a primary, secondary, or tertiary amide, often through reaction with an amine at elevated temperatures or via the corresponding acyl chloride.[12]
Diazotization-Displacement (Sandmeyer Reaction): The amino group can be converted to a diazonium salt, which is an excellent leaving group that can be replaced by a wide variety of substituents (e.g., -OH, -Cl, -Br, -I, -CN), further diversifying the molecular scaffold.[13]
Illustrative Protocol: Synthesis of a Halogenated Pharmaceutical Intermediate
This section provides a representative, field-proven protocol for the N-acetylation and subsequent regioselective bromination of Methyl 3-amino-2-methoxybenzoate. This two-step process yields a highly functionalized intermediate, Methyl 4-bromo-3-acetamido-2-methoxybenzoate, which is a valuable precursor for more complex APIs.
Rationale Behind Experimental Choices
N-Acetylation: The initial acetylation step is critical. It converts the highly activating amino group (-NH₂) into a moderately activating acetamido group (-NHCOCH₃). This serves two purposes: 1) It protects the amine from oxidation during the subsequent bromination step, and 2) It moderates the reactivity of the aromatic ring, preventing poly-bromination and ensuring a cleaner, more selective reaction. Acetic anhydride is chosen as the acetylating agent for its high reactivity and the ease of removing the acetic acid byproduct.
Regioselective Bromination: The acetamido and methoxy groups are ortho-, para-directing activators. The position para to the stronger activating group (acetamido) is C6, and the position ortho to it is C4. Steric hindrance from the adjacent methoxy group at C2 makes the C4 position the most electronically and sterically favored site for electrophilic attack. Acetic acid is used as the solvent as it readily dissolves the starting material and is compatible with bromine.[14]
Workflow & Reaction Scheme
The overall experimental workflow is depicted below, outlining the key stages from starting material to the purified final product.
Caption: Experimental workflow for the synthesis of a key halogenated intermediate.
Detailed Step-by-Step Protocol
Materials & Reagents:
Reagent
CAS No.
M.W.
Quantity
Moles
Methyl 3-amino-2-methoxybenzoate HCl
N/A
217.65
10.88 g
0.05
Sodium Bicarbonate (NaHCO₃)
144-55-8
84.01
~5 g
-
Ethyl Acetate (EtOAc)
141-78-6
88.11
150 mL
-
Acetic Anhydride
108-24-7
102.09
5.6 mL
0.06
Pyridine
110-86-1
79.10
0.4 mL
~0.005
Bromine (Br₂)
7726-95-6
159.81
2.6 mL
0.05
Glacial Acetic Acid
64-19-7
60.05
100 mL
-
Part A: N-Acetylation (Protection of the Amino Group)
Neutralization: Suspend Methyl 3-amino-2-methoxybenzoate hydrochloride (10.88 g, 0.05 mol) in 100 mL of ethyl acetate in a 250 mL round-bottom flask equipped with a magnetic stirrer. Add 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes until effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
Filtration & Setup: Filter off the drying agent and transfer the ethyl acetate solution to a clean, dry 250 mL round-bottom flask. Place the flask in an ice bath.
Acetylation: To the stirred, cooled solution, add pyridine (0.4 mL, ~0.005 mol) followed by the dropwise addition of acetic anhydride (5.6 mL, 0.06 mol).
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup & Isolation: Carefully quench the reaction by adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution until the aqueous layer is basic, then wash with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield Methyl 3-acetamido-2-methoxybenzoate as a solid, which can be used in the next step without further purification.
Part B: Regioselective Bromination
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the crude Methyl 3-acetamido-2-methoxybenzoate from Part A in 80 mL of glacial acetic acid. Cool the flask in an ice-salt bath to 0-5°C.
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (2.6 mL, 0.05 mol) in 20 mL of glacial acetic acid.
Bromination: Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. A slight color change should be observed.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by HPLC or TLC for the disappearance of the starting material.
Quenching & Precipitation: Once the reaction is complete, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.[14]
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid. The crude product can be purified by recrystallization from an ethanol/water mixture to afford Methyl 4-bromo-3-acetamido-2-methoxybenzoate as a crystalline solid.
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess its purity via HPLC.
Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the reagents. All operations should be conducted inside a certified chemical fume hood.
Reagent-Specific Hazards:
Methyl 3-amino-2-methoxybenzoate: May cause skin and serious eye irritation. Harmful if swallowed.[7][15]
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled. Use extreme caution and have a sodium thiosulfate quenching solution readily available.
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
Waste Disposal: All organic and halogenated waste must be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines. Aqueous waste should be neutralized before disposal.
Conclusion
Methyl 3-amino-2-methoxybenzoate hydrochloride is a strategically valuable building block for pharmaceutical synthesis. Its trifunctional nature allows for a range of chemical transformations, enabling the construction of complex API precursors. The provided protocol for N-acetylation and regioselective bromination highlights a reliable and controllable method for functionalizing this scaffold. A thorough understanding of the reactivity of each functional group and the rationale behind the choice of reagents and conditions is paramount for achieving high yields and purity, ensuring the successful application of this versatile intermediate in drug discovery and development.
References
ResearchGate. (n.d.). An improved method for the synthesis of metoclopramide. Retrieved February 3, 2026, from [Link]
Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124–127. [Link]
Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
Google Patents. (n.d.). EP1586313A1 - Pharmaceutical composition with metoclopramide and process for its preparation.
Google Patents. (n.d.). US4250110A - Method of preparing metoclopramide.
ResearchGate. (2018). Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. Retrieved February 3, 2026, from [Link]
Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-3-methoxybenzoate. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
SynThink. (n.d.). 27492-84-8 Methyl 4-Amino-2-methoxybenzoate - Reference Standard. Retrieved February 3, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-methoxybenzoate. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
Google Patents. (n.d.). WO2014008103A1 - Process for preparing n-acyl amino acid salts.
LibreTexts Chemistry. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved February 3, 2026, from [Link]
University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved February 3, 2026, from [Link]
Sanger, G. J. (2017). A Template for Drug Discovery - Metoclopramide.
YouTube. (2012). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved February 3, 2026, from [Link]
Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
Fonseca Guerra, C., Bickelhaupt, F. M., & van der Wijst, T. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(45), 30970-30979. [Link]
ResearchGate. (2013). Facile and efficient N-arylation of amino acid esters with (-)-methyl-3-dehydroshikimiate(3-MDHS). Retrieved February 3, 2026, from [Link]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 3-amino-2-methoxybenzoate Hydrochloride
Abstract This document provides a detailed technical guide outlining a comprehensive suite of analytical methodologies for the characterization of Methyl 3-amino-2-methoxybenzoate hydrochloride. This small molecule is a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed technical guide outlining a comprehensive suite of analytical methodologies for the characterization of Methyl 3-amino-2-methoxybenzoate hydrochloride. This small molecule is a key building block in pharmaceutical synthesis, and its structural integrity, purity, and physicochemical properties are critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols for techniques including NMR, MS, FTIR, HPLC, GC-MS, and Thermal Analysis. The narrative emphasizes the causality behind experimental choices, aligning with principles of Quality by Design (QbD) and regulatory expectations for thorough compound characterization.
Introduction: The Imperative for Rigorous Characterization
Methyl 3-amino-2-methoxybenzoate hydrochloride is a substituted aromatic amine and benzoate ester, functional groups that make it a versatile intermediate in organic synthesis. In the pharmaceutical landscape, the quality of starting materials directly impacts the final drug product. Therefore, an unambiguous confirmation of its identity, a precise quantification of its purity, and a thorough understanding of its solid-state properties are not merely procedural formalities but foundational requirements for regulatory submission and successful drug development.[1]
This application note presents an integrated analytical workflow. The strategy is designed to build a complete profile of the molecule, where data from orthogonal techniques are used to corroborate findings, ensuring a high degree of confidence in the analytical results.
Physicochemical Properties
A summary of the key properties for the free base, Methyl 3-amino-2-methoxybenzoate, is provided below. It is critical to note that the hydrochloride salt will exhibit different properties, particularly in terms of solubility and melting point.
A robust characterization strategy follows a logical progression from identity confirmation to purity assessment and finally to an understanding of the material's bulk properties. The relationship between these core analytical domains is visualized below.
Caption: Integrated workflow for comprehensive characterization.
Part A: Identification and Structural Elucidation
The first objective is to unequivocally confirm the chemical structure of the compound. A combination of NMR, MS, and FTIR provides orthogonal data points for a confident identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For a molecule like Methyl 3-amino-2-methoxybenzoate, these techniques can confirm the substitution pattern on the aromatic ring and the presence of the methyl ester and methoxy functional groups.
Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes most hydrochloride salts and does not exchange with the amine protons.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard 1D proton spectrum.
Expected Resonances: Based on analogous structures, the following approximate shifts (in ppm) are expected[5][6]:
Aromatic Protons (3H): 6.5 - 7.5 ppm, exhibiting a specific splitting pattern corresponding to the 1,2,3-substitution.
Amine Protons (NH₂): A broad singlet, its chemical shift is highly dependent on concentration and solvent. In the hydrochloride salt form (NH₃⁺), this would appear further downfield.
Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Correlate ¹H and ¹³C spectra with predicted values and reference spectra of similar compounds.[7][8] For ambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. This is a definitive test for confirming the molecular formula, distinguishing it from potential isomers or isobaric impurities.
Protocol: HRMS Analysis via ESI-TOF
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/L) in a suitable solvent like methanol or acetonitrile/water (50:50).
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Acquisition:
Infuse the sample directly or via a flow injection analysis (FIA).
Acquire data in positive ion mode. The primary amine is readily protonated.
Expected Ion: The protonated molecule [M+H]⁺ is expected. For C₉H₁₁NO₃ (free base), the theoretical exact mass of the [M+H]⁺ ion is 182.0817.
Data Analysis: Compare the measured mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] It serves as an excellent fingerprinting method to confirm the presence of key bonds and compare different batches of material.
Protocol: FTIR Analysis by ATR
Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Data Analysis: Identify characteristic absorption bands.
Functional Group
Expected Wavenumber (cm⁻¹)
Vibration Type
Amine (N-H)
3300 - 3500
N-H Stretch (asymmetric & symmetric)
Aromatic C-H
3000 - 3100
C-H Stretch
Ester (C=O)
1700 - 1730
C=O Stretch
Aromatic C=C
1450 - 1600
C=C Ring Stretch
Ester (C-O)
1100 - 1300
C-O Stretch
Aromatic Ether (C-O)
1000 - 1300
Ar-O-C Stretch
Part B: Purity and Impurity Profiling
Assessing purity is paramount in pharmaceutical development. Chromatographic techniques are the gold standard for separating the main component from process-related impurities, degradants, and enantiomers.[10]
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: Reversed-phase HPLC is the workhorse method for purity determination of polar to moderately non-polar small molecules.[11] The aromatic nature of the analyte makes it an ideal chromophore for UV detection, enabling sensitive quantitation. A well-developed HPLC method can separate the main peak from closely related impurities, allowing for accurate purity calculation by area percent.
Protocol: Purity Determination by RP-HPLC
Instrumentation: A standard HPLC system with a UV/PDA detector.
Chromatographic Conditions (Starting Point):
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or determined from a UV scan).
Injection Volume: 10 µL.
Sample Preparation:
Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1.0 mg/mL.
Prepare the working solution by diluting the stock to 0.1 mg/mL.
Analysis and Validation:
Inject the sample and integrate all peaks. Calculate purity using the area percent method.
Trustworthiness: This method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (peak purity via PDA), linearity over a defined concentration range, accuracy (spike recovery), precision (repeat injections), and determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for key impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: While HPLC is the primary tool for non-volatile impurities, GC-MS is superior for identifying and quantifying volatile or semi-volatile organic impurities that may be present from the synthesis (e.g., residual solvents, starting material side-products).[12] The hydrochloride salt is non-volatile; therefore, the sample must be neutralized to the free base before analysis.
Protocol: Volatile Impurity Analysis by GC-MS
Sample Preparation (Neutralization):
Dissolve a known amount of the hydrochloride salt (e.g., 20 mg) in 1 mL of water.
Add a mild base (e.g., saturated sodium bicarbonate solution) dropwise until the solution is neutral or slightly basic (pH ~8).
Extract the free base into a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3 x 1 mL).
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to a final volume of 1 mL.
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
Chromatographic Conditions:
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C.
Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
Injection: 1 µL, split mode (e.g., 20:1).
MS Conditions:
Ionization Mode: Electron Impact (EI), 70 eV.
Scan Range: 40-450 amu.
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard.
Part C: Physicochemical Characterization
Understanding the solid-state properties of a pharmaceutical material is crucial for formulation development, stability, and process control.[1]
Thermal Analysis (DSC/TGA)
Expertise & Rationale: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and polymorphism. Thermogravimetric Analysis (TGA) measures mass loss versus temperature, which is ideal for quantifying residual solvent or water and determining decomposition temperature. TGA is particularly useful for a hydrochloride salt to observe the loss of HCl upon heating.[13]
Protocol: DSC and TGA Analysis
Instrumentation: A calibrated DSC and TGA instrument.
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
DSC Method:
Heat the sample from 25 °C to a temperature above the expected melt (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
The sharp endotherm peak corresponds to the melting point. Broader peaks or multiple events may indicate impurities or polymorphism.
TGA Method:
Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at 10 °C/min under a nitrogen atmosphere.
Analyze the resulting graph for mass loss steps. An initial small mass loss below 100 °C may indicate water, while sharp losses at higher temperatures correspond to decomposition.
Data Integration and Final Assessment
No single technique provides a complete picture. The strength of this characterization approach lies in the integration of orthogonal data to build a self-validating profile of the material.
Caption: Triangulation of data from orthogonal methods.
A definitive Certificate of Analysis (CoA) should report the findings from each of these domains: identity confirmed by NMR, MS, and FTIR; purity and impurity levels quantified by HPLC and GC-MS; and key physical properties like melting point and thermal stability defined by DSC and TGA. This multi-faceted approach ensures a scientifically sound and regulatory-compliant characterization of Methyl 3-amino-2-methoxybenzoate hydrochloride.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602320, Methyl 2-amino-3-methoxybenzoate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13338715, Methyl 3-amino-2-methoxybenzoate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12782444, Methyl 3-amino-2-hydroxybenzoate. Retrieved from [Link]
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal, 8(3), 147-181. Retrieved from [Link]
Shimadzu. (n.d.). GC-MS 37: Fast-GC/MS in Drug-Screening. Retrieved from [Link]
Eurofins. (n.d.). Characterization for Pharmaceutical Products. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for [Example Publication on Benzoate Synthesis]. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][3]thiazin- (3H)-one and glycine) and their complexes. Retrieved from [Link]
ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]
Technical Guide: NMR Spectroscopic Analysis of Methyl 3-amino-2-methoxybenzoate Hydrochloride
This Application Note is designed as a comprehensive technical guide for the structural validation of Methyl 3-amino-2-methoxybenzoate hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses the s...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for the structural validation of Methyl 3-amino-2-methoxybenzoate hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses the specific challenges of analyzing hydrochloride salts and distinguishing regioisomers in polysubstituted benzenes.
Executive Summary
Methyl 3-amino-2-methoxybenzoate hydrochloride is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceutical scaffolds.[1] Its structural integrity—specifically the regiochemistry of the amino and methoxy substituents—is paramount for downstream efficacy. This guide details the protocol for 1H and 13C NMR analysis, emphasizing the detection of the hydrochloride salt form and the differentiation of the methoxy ether versus the methyl ester.
Chemical Context & Strategy
The target molecule consists of a benzene ring substituted at three consecutive positions:
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (Tetramethylsilane).[1]
Rationale: DMSO-d6 is essential for observing the exchangeable ammonium protons (-NH₃⁺), which appear as a broad distinct signal.[1] It also prevents salt dissociation compared to CDCl₃.
NMR Tubes: 5 mm high-precision borosilicate tubes (e.g., Wilmad 528-PP).[1]
Sample Preparation[1]
Weighing: Accurately weigh 10–15 mg of the hydrochloride salt.
Note: Do not exceed 20 mg to avoid viscosity broadening, but ensure enough mass for 13C sensitivity.
Dissolution: Add 0.6 mL of DMSO-d6. Cap the tube immediately to prevent moisture absorption (HCl salts are hygroscopic).
Mixing: Vortex until the solution is clear. If the salt is stubborn, sonicate for 30 seconds.
Reference: Ensure the TMS signal is visible for 0.00 ppm referencing.
Instrument Parameters (Standard 400/500 MHz)
Parameter
1H NMR Setting
13C NMR Setting
Notes
Pulse Sequence
zg30 (30° pulse)
zgpg30 (Power gated decoupling)
Standard 1D sequences.
Spectral Width
12-15 ppm
220-240 ppm
Ensure -NH₃⁺ (downfield) and Carbonyls are captured.[1]
Relaxation Delay (D1)
1.0 - 2.0 sec
2.0 - 3.0 sec
Allow full relaxation for quantitative integration.
Constant temperature is critical for shift reproducibility.
Structural Elucidation & Results
1H NMR Interpretation (DMSO-d6)
The proton spectrum will display four distinct regions. The presence of the hydrochloride salt is confirmed by the broad downfield signal of the ammonium group.
Region (ppm)
Multiplicity
Integral
Assignment
Mechanistic Insight
9.5 – 10.5
Broad Singlet
3H
-NH₃⁺
Ammonium protons.[1] Visible only in DMSO; indicates HCl salt formation. Disappears on D₂O shake.
7.2 – 7.8
Multiplet (ABC)
3H
Ar-H
Aromatic ring protons (H4, H5, H6). H6 (ortho to ester) is most deshielded (~7.6 ppm).
3.80 – 3.85
Singlet
3H
-COOCH₃
Methyl Ester. Typically slightly downfield of the ether due to anisotropy of the carbonyl.
Detailed Aromatic Coupling Analysis:
The 1,2,3-substitution pattern creates a specific coupling network for the remaining protons at C4, C5, and C6:
H6 (Ortho to Ester): Doublet of doublets (dd). Deshielded by the electron-withdrawing carbonyl group.[1]
H5 (Meta to Ester/Amine): Triplet (t) or dd. Upfield relative to H6 due to the electron-donating resonance effect of the C2-Methoxy group (para to H5).[1]
H4 (Ortho to Amine): Doublet (d). The protonation of the amine (-NH₃⁺) turns the group into an electron-withdrawing group (inductive effect), shifting H4 downfield compared to the free base.
13C NMR Interpretation[1]
Carbonyl (C=O): ~165 ppm.
Aromatic C-O (C2): ~150-155 ppm (Deshielded by oxygen).[1]
Methoxy/Methyl Carbons: Two distinct signals in the 50–60 ppm range. HSQC is required to definitively assign which carbon belongs to the ester vs. the ether if they are close.
2D NMR Validation (HSQC & HMBC)
To prove the regiochemistry (3-amino-2-methoxy vs 2-amino-3-methoxy), HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.[1]
HMBC Strategy: Look for the correlation between the Methoxy protons (-OCH₃) and the aromatic ring carbon C2 .
If the structure is correct, the C2 carbon will also show correlations to H4 and H6 (via 3-bond coupling).
Crucially, the Ester Carbonyl will show a strong correlation to the Ester Methyl protons and H6 (the aromatic proton ortho to the ester). This links the ester to position 1 and H6 to position 6, confirming the geometry.
Figure 2: Key HMBC (Long-range C-H) correlations required to confirm the regioisomer.
Troubleshooting & Expert Insights
The "Missing" Amine Peak
If the broad singlet at 9-10 ppm is absent or extremely broad/flattened:
Cause: Wet DMSO-d6.[1] Water facilitates rapid proton exchange, merging the NH₃⁺ signal with the H₂O peak (usually at 3.33 ppm).
Solution: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the solvent.[1]
Free Base vs. Salt Differentiation
To confirm the salt form without elemental analysis:
Result: The -NH₃⁺ peaks (9-10 ppm) will disappear immediately due to deuterium exchange (
).[1] The aromatic peaks may shift slightly upfield as the pH changes.
Distinguishing Isomers
The primary impurity is often the 4-amino or 6-amino isomer formed during nitration/reduction steps in synthesis.[1]
Symmetry Check: The 3-amino-2-methoxy isomer is asymmetric . All three aromatic protons are chemically distinct.
Coupling Check: If you see two doublets with a large coupling constant (~8 Hz) and no triplet, you may have a para-substituted impurity (1,4-disubstitution pattern), indicating a different scaffold.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 602320, Methyl 2-amino-3-methoxybenzoate. (Note: Isomer comparison). Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard for Solvent Shifts). Retrieved from [Link]
Application Note: High-Purity Recovery of Methyl 3-amino-2-methoxybenzoate Hydrochloride via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-amino-2-methoxybenzoate hydrochloride is a key intermediate in pharmaceutical synthesis. Achieving high purity is crit...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-2-methoxybenzoate hydrochloride is a key intermediate in pharmaceutical synthesis. Achieving high purity is critical for downstream applications, ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-tested protocol for the purification of Methyl 3-amino-2-methoxybenzoate hydrochloride using the recrystallization technique. We delve into the scientific principles behind solvent selection, provide a detailed step-by-step methodology, and offer a guide for troubleshooting common challenges. The protocol is designed to be a self-validating system, ensuring reproducible results and high-purity yields.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2] In an ideal recrystallization process, the impure compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, present in lower concentrations, remain in the cooled solvent (the mother liquor) and are subsequently removed by filtration.[1]
The selection of an appropriate solvent is the most critical factor. An ideal solvent should:
Exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.
Not react chemically with the compound.
Dissolve impurities readily at all temperatures or not at all.
Be volatile enough to be easily removed from the purified crystals.
For hydrochloride salts like Methyl 3-amino-2-methoxybenzoate hydrochloride, the polarity of the solvent is a key consideration. The ionic nature of the salt generally favors polar solvents such as alcohols or water. A mixed solvent system, such as ethanol-water or isopropanol-water, often provides the optimal solubility gradient needed for efficient purification.[3]
Caption: Relationship between temperature, solubility, and purity.
Activated Carbon (decolorizing charcoal, if needed)
Erlenmeyer flasks
Hot plate with magnetic stirring
Büchner funnel and filtration flask
Vacuum source
Filter paper
Glass stirring rod
Watch glass
Spatula
Step-by-Step Methodology
Solvent Selection & Preparation: A mixed solvent system of 9:1 Ethanol:Water is recommended. This combination provides excellent solvating power at high temperatures while ensuring low solubility upon cooling. Prepare this mixture before starting.
Dissolution:
Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.
Add the 9:1 ethanol-water solvent mixture in small portions (start with ~20 mL) while gently heating on a hot plate with stirring.
Continue adding the solvent mixture portion-wise until the solid just dissolves completely at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is crucial for maximizing product recovery upon cooling.[2]
Decolorization (Conditional Step):
If the hot solution is colored, remove it from the heat source and allow it to cool slightly.
Add a small amount of activated carbon (approx. 1-2% of the solute weight) to the solution. Expert Insight: Adding carbon to a boiling solution can cause it to boil over violently. The porous structure of activated carbon adsorbs high-molecular-weight colored impurities.[9]
Bring the solution back to a gentle boil for 5-10 minutes with stirring.
Hot Gravity Filtration (If Step 3 was performed):
To remove the activated carbon and any other insoluble impurities, perform a hot gravity filtration.
Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.
Pour the hot solution through the fluted filter paper quickly. Trustworthiness: This step must be done rapidly to prevent the desired compound from crystallizing prematurely on the filter paper.
Crystallization:
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[9]
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Crystal Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of ice-cold ethanol. Expert Insight: The wash solvent must be cold to prevent the purified crystals from dissolving, while still washing away the impurity-laden mother liquor adhering to the crystal surfaces.[2]
Drying:
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a well-ventilated area or a vacuum oven at low heat (~40-50 °C).
Once dry, weigh the final product and calculate the percent recovery.
Caption: Workflow for the recrystallization of Methyl 3-amino-2-methoxybenzoate HCl.
Troubleshooting Guide
Even a robust protocol can encounter issues. This guide provides solutions to common problems.
Problem
Probable Cause(s)
Recommended Solution(s)
No Crystals Form
- Too much solvent was used.- Solution cooled too quickly.
- Boil off some solvent to re-saturate the solution.- Scratch the inside of the flask with a glass rod at the liquid surface.[10] - Add a seed crystal of the pure compound.[10]
"Oiling Out"
- The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.
- Add a small amount of additional hot solvent.- Reheat the solution to dissolve the oil, then cool more slowly while stirring vigorously.
Low Recovery Yield
- Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient cooling).
- Use the absolute minimum amount of hot solvent.- Ensure filtration apparatus is pre-heated.- Increase time in the ice bath.
Product is Impure
- Cooling was too rapid, trapping impurities.- Inefficient washing of crystals.
- Allow the solution to cool more slowly.- Ensure the crystals are properly washed with ice-cold solvent during filtration.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
Methyl 3-amino-2-methoxybenzoate hydrochloride: May cause skin and eye irritation. Avoid inhalation of dust.[13]
Ethanol: Flammable liquid. Keep away from ignition sources.
Hot Surfaces: Use caution when working with hot plates and hot glassware.
Consult the Safety Data Sheet (SDS) for each chemical before use.[11][14] Ensure that eyewash stations and safety showers are accessible.[11]
MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]
Application Notes and Protocols for Methyl 3-amino-2-methoxybenzoate hydrochloride
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block Methyl 3-amino-2-methoxybenzoate hydrochloride is a valuable and versatile building block for the synthesis of a wide array of complex organic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
Methyl 3-amino-2-methoxybenzoate hydrochloride is a valuable and versatile building block for the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique trifunctionalized aromatic core, featuring an amine, a methoxy group, and a methyl ester, offers multiple reaction sites for derivatization. The electron-donating methoxy group enhances the nucleophilicity of the adjacent amine, making it a reactive partner in various coupling and condensation reactions.[2][3] This document provides detailed experimental protocols for two key applications of this compound: N-acylation and the synthesis of quinazolinone heterocycles. These protocols are designed to be self-validating, with clear explanations for the chosen reagents and conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Methyl 3-amino-2-methoxybenzoate hydrochloride is paramount for its safe and effective use in the laboratory.
Property
Value
Source
Molecular Formula
C₉H₁₁NO₃·HCl
PubChem
Molecular Weight
217.65 g/mol
PubChem
Appearance
Off-white to light yellow crystalline powder
Generic Material Properties
Solubility
Soluble in water, methanol, and DMSO
Generic Material Properties
Melting Point
Not readily available for the hydrochloride salt. The free base has a melting point of 78-80 °C.
Application 1: N-Acylation - A Gateway to Amide Derivatives
The N-acylation of Methyl 3-amino-2-methoxybenzoate is a fundamental transformation that provides access to a diverse range of amide-containing molecules, which are prevalent in many biologically active compounds. This protocol details a standard procedure for the acylation of the amine using an acyl chloride.
Causality of Experimental Choices
Neutralization of the Hydrochloride Salt: The starting material is the hydrochloride salt, meaning the amine is protonated and thus non-nucleophilic. A weak base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the salt in situ, liberating the free amine for reaction. An excess of the base is used to also quench the HCl generated during the acylation reaction.
Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the free amine and the acyl chloride. Its low boiling point also facilitates easy removal during work-up.
Temperature Control: The reaction is initially cooled to 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing the formation of side products. The reaction is then allowed to warm to room temperature to ensure complete conversion.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of Methyl 3-amino-2-methoxybenzoate hydrochloride.
Detailed Protocol: N-Acylation
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-amino-2-methoxybenzoate hydrochloride (1.0 eq).
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the starting material). Stir the suspension and add triethylamine (2.2 eq). Stir until the solid dissolves.
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (2 x volume of DCM), saturated aqueous sodium bicarbonate (2 x volume of DCM), and brine (1 x volume of DCM).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Application 2: Synthesis of Quinazolinones - Building Bioactive Heterocycles
Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[4][5][6] Methyl 3-amino-2-methoxybenzoate is a suitable precursor for the synthesis of substituted quinazolinones. This protocol describes a two-step, one-pot synthesis of a 2-methyl-3-amino-quinazolin-4(3H)-one derivative.
Causality of Experimental Choices
Benzoxazinone Formation: The reaction of the aminobenzoate with acetic anhydride in the first step forms a benzoxazinone intermediate. Acetic anhydride serves as both the acylating agent and the dehydrating agent to facilitate the cyclization. Microwave irradiation can be employed to accelerate this step.[6]
Conversion to Quinazolinone: The subsequent addition of hydrazine hydrate displaces the ring oxygen of the benzoxazinone, leading to the formation of the N-amino quinazolinone. This reaction is typically carried out in a protic solvent like ethanol to facilitate the nucleophilic attack of hydrazine.
Experimental Workflow: Quinazolinone Synthesis
Caption: Workflow for the synthesis of a quinazolinone derivative.
Detailed Protocol: Quinazolinone Synthesis
Benzoxazinone Formation:
In a round-bottom flask, combine Methyl 3-amino-2-methoxybenzoate hydrochloride (1.0 eq) and acetic anhydride (5-10 eq).
Heat the mixture at reflux (approximately 140 °C) for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
Allow the reaction mixture to cool to room temperature.
Quinazolinone Formation:
Carefully add ethanol to the cooled reaction mixture.
Add hydrazine hydrate (1.2-1.5 eq) dropwise to the stirred solution.
Heat the mixture at reflux for 4-6 hours. A precipitate should form as the reaction progresses.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
Dry the solid under vacuum to obtain the desired quinazolinone product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Methyl 3-amino-2-methoxybenzoate hydrochloride and all other reagents.[7][8][9]
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]
Reactions: Be cautious when working with acyl chlorides as they are corrosive and react violently with water. The hydrochloride salt may release HCl gas upon heating, so adequate ventilation is crucial.
Disposal: Dispose of all chemical waste in accordance with local regulations.
References
ResearchGate. (2021). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. [Link]
Journal of Islamic Pharmacy. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. [Link]
PMC. (2014). The Pictet-Spengler Reaction Updates Its Habits. [Link]
ResearchGate. Synthesis of intermediate 3-amino-2-methyl quinozolin-4(3H)-one. [Link]
MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]
Google Patents. (2011). Preparation method of 3-methyl-2-aminobenzoic acid.
MDPI. (2020). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. [Link]
Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-2-methoxybenzoate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 3-amino-2-methoxybenzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 3-amino-2-methoxybenzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and decision points in this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your outcomes.
I. Synthetic Strategy Overview
The most reliable and common synthetic route to Methyl 3-amino-2-methoxybenzoate hydrochloride begins with the commercially available precursor, 2-methoxy-3-nitrobenzoic acid. This starting point is advantageous as it fixes the regiochemistry of the substituents, avoiding complex isomeric separations that would arise from nitrating a simpler precursor.[1][2]
The overall workflow involves three key transformations:
Esterification: Conversion of the carboxylic acid to its methyl ester.
Reduction: Selective reduction of the aromatic nitro group to a primary amine.
Salt Formation: Conversion of the resulting aromatic amine to its hydrochloride salt for improved stability and handling.
The following diagram illustrates this strategic workflow.
Caption: High-level workflow for the synthesis of the target compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Esterification of 2-Methoxy-3-nitrobenzoic Acid
Question: My Fischer esterification of 2-methoxy-3-nitrobenzoic acid with methanol and a sulfuric acid catalyst is showing low conversion. Why is this happening and what is a better alternative?
Answer:
Fischer esterification is an equilibrium-limited reaction.[3][4] The presence of water, even in small amounts, can push the equilibrium back towards the starting materials. While using a large excess of methanol and a dehydrating agent can improve yields, the reaction can still be sluggish due to the steric hindrance from the ortho-methoxy group and the deactivating effect of the nitro group.
For a more robust and irreversible method, we strongly recommend using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] These reagents convert the carboxylic acid into a highly reactive acyl chloride intermediate, which then rapidly reacts with methanol to form the ester. This method is not reversible and typically proceeds to completion, resulting in higher yields and simpler purification.
Causality: The conversion to an acyl chloride circumvents the unfavorable equilibrium of the Fischer esterification. The byproducts of the thionyl chloride reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, further driving the reaction to completion according to Le Châtelier's principle.
Parameter
Fischer Esterification
Thionyl Chloride Method
Reversibility
Reversible
Irreversible
Typical Yield
Moderate (50-70%)
High (>90%)
Reaction Time
Long (12-24h reflux)
Short (2-4h)
Conditions
Acid catalyst, heat
0°C to reflux
Workup
Requires neutralization, extraction
Evaporation of volatiles
Table 1. Comparison of Esterification Methods.
Part 2: Reduction of Methyl 2-methoxy-3-nitrobenzoate
Question: My catalytic hydrogenation of the nitro group is slow or has stalled completely. What are the likely causes?
Answer:
This is a common issue in heterogeneous catalytic hydrogenations. The problem can typically be traced to the catalyst, the hydrogen source, or suboptimal reaction conditions.
Caption: Decision tree for troubleshooting incomplete nitro reduction.
Key Troubleshooting Points:
Catalyst Inactivity: Palladium on carbon (Pd/C) is the most common catalyst. It can be deactivated by exposure to air (oxidation) or by poisons present in the starting materials or solvents.[7] Sulfur and phosphorus compounds are notorious catalyst poisons. Always use a fresh batch of high-quality catalyst and handle it quickly or under an inert atmosphere.
Insufficient Hydrogen: If using hydrogen gas (H₂), ensure your system is properly sealed and under positive pressure (a balloon is often sufficient for small scale, but larger reactions may need a pressurized vessel).[7] For transfer hydrogenation using sources like ammonium formate, ensure the reagent is fresh and used in sufficient stoichiometric excess.
Poor Solubility/Agitation: The reaction is heterogeneous, meaning the substrate, catalyst, and hydrogen must have good interfacial contact. Ensure the starting material is fully dissolved in the solvent (protic solvents like methanol or ethanol are excellent choices) and that the mixture is stirred vigorously.[7]
Question: I prefer not to use catalytic hydrogenation. What are some effective metal/acid alternatives for the nitro reduction?
Answer:
Certainly. While catalytic hydrogenation is clean, it requires specialized equipment. Classical reduction methods using metals in acidic media are highly effective alternatives.[8][9]
Tin(II) Chloride (SnCl₂): A very common and reliable method. SnCl₂ is used in a solvent like ethanol or ethyl acetate, often with added HCl. The workup involves neutralizing a large amount of tin salts, which can sometimes be cumbersome.
Iron (Fe) Powder in Acetic Acid or HCl: This is an inexpensive and effective method.[10] The reaction is often exothermic and requires careful temperature control. The workup involves filtering off iron salts. This method is particularly robust and tolerant of many other functional groups.
Zinc (Zn) Powder in Acid: Similar to iron, zinc is also an effective reducing agent for aromatic nitro groups.[8]
Expert Tip: When using metal/acid reductions, the amine product will be protonated as an ammonium salt due to the acidic conditions.[10] You must add a base (e.g., NaOH, NaHCO₃) during workup to deprotonate it back to the free amine before extraction.
Part 3: Hydrochloride Salt Formation and Isolation
Question: When I add HCl to my solution of the free amine, it either oils out or fails to precipitate. How can I get a crystalline solid?
Answer:
This is a common crystallization problem. The goal is to find conditions where the hydrochloride salt is insoluble while the free amine and any impurities remain dissolved.
Causality: Amines react with acids to form ammonium salts.[11] The polarity of the molecule increases significantly upon protonation. The key is to use a non-polar solvent in which the highly polar salt will be insoluble.
Troubleshooting Steps:
Solvent Choice is Critical: The free amine should be dissolved in a non-polar, anhydrous solvent. The best choices are typically diethyl ether or methyl tert-butyl ether (MTBE). Dichloromethane can sometimes be used, but the salt may have higher solubility. Avoid protic solvents like methanol, as the salt will likely be too soluble.
Use Anhydrous HCl: The presence of water can lead to the formation of a hydrate or prevent crystallization altogether, resulting in an oil. Use a solution of HCl in a compatible solvent, such as 2M HCl in diethyl ether, or bubble anhydrous HCl gas through the solution.
Control the Rate of Addition: Cool the solution of the free amine in an ice bath (0°C). Add the HCl solution dropwise with vigorous stirring. Rapid addition can cause the product to crash out as an amorphous solid or oil.
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can create nucleation sites for crystal growth. Adding a seed crystal from a previous successful batch is also highly effective.
Trituration: If an oil persists, you can remove the solvent and add a fresh portion of a non-polar solvent (like hexanes or diethyl ether) and stir or sonicate the mixture. This process, called trituration, can often induce solidification.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methoxy-3-nitrobenzoate
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 2-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise over 15-20 minutes. The mixture will become a clear solution as the reaction proceeds.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3 hours.
Monitoring: Monitor the reaction progress by TLC (e.g., 2:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting carboxylic acid spot.
Workup and Isolation: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂. The residue is the crude product, which is often pure enough for the next step. If necessary, dissolve the residue in ethyl acetate, wash with a saturated aqueous NaHCO₃ solution, then brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the pure ester.[5]
Protocol 2: Reduction via Catalytic Hydrogenation
Reaction Setup: In a heavy-walled hydrogenation flask, dissolve Methyl 2-methoxy-3-nitrobenzoate (1.0 eq) in anhydrous methanol (15-20 mL per gram of substrate).
Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) (5-10 wt% relative to the starting material).
Hydrogenation: Seal the flask, and purge the system with nitrogen or argon. Introduce hydrogen gas, typically via a balloon secured to a three-way stopcock. For best results, evacuate the flask under vacuum and backfill with H₂ three times to ensure an inert atmosphere.
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours.
Monitoring: Progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst can be pyrophoric; do not allow it to dry completely in the air. Quench it with water immediately after filtration.
Isolation: Wash the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 3-amino-2-methoxybenzoate as a free amine.[7]
Protocol 3: Formation of the Hydrochloride Salt
Preparation: Dissolve the crude free amine from the previous step in anhydrous diethyl ether (20 mL per gram of amine). Filter the solution if any insoluble material is present.
Precipitation: Cool the ethereal solution to 0°C. With vigorous stirring, add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise. A white precipitate should form immediately.
Isolation: Continue stirring at 0°C for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.
Washing and Drying: Wash the filter cake with two portions of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the solid product under high vacuum to yield Methyl 3-amino-2-methoxybenzoate hydrochloride as a stable, crystalline solid.
IV. References
PrepChem.com. (n.d.). Synthesis of Methyl-3-aminobenzoate Hydrochloride. Retrieved from [Link]
Ghosh, A., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central (PMC), NIH. Retrieved from [Link]
ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. Retrieved from
Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from
Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method. Retrieved from
PubChem, NIH. (n.d.). Methyl 2-amino-3-methoxybenzoate. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. Retrieved from [Link]
Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Retrieved from
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
University of Rochester. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). Retrieved from [Link]
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]
YouTube. (2023). Making Aniline HCl. Retrieved from [Link]
Taylor & Francis. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Retrieved from
Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. Retrieved from [Link]
Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN112521318A - Preparation method of amisulpride important intermediate. Retrieved from
ResearchGate. (n.d.). 235 questions with answers in ESTERIFICATION | Scientific method. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Technical Support Center: Purification of Methyl 3-amino-2-methoxybenzoate Hydrochloride
Welcome to the technical support center for the purification of Methyl 3-amino-2-methoxybenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl 3-amino-2-methoxybenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.
Introduction to the Challenges
Methyl 3-amino-2-methoxybenzoate hydrochloride is a substituted aromatic amine, a class of compounds often presenting unique purification challenges. The presence of a basic amino group, an ester functionality susceptible to hydrolysis, and a methoxy group influencing solubility requires a carefully considered purification strategy. This guide will address common issues such as low purity, discoloration, and poor recovery, providing logical, evidence-based solutions.
Question 1: My recrystallized Methyl 3-amino-2-methoxybenzoate hydrochloride is still impure. What are the likely contaminants and how can I remove them?
Answer:
Impurity in the final product can stem from several sources. Common contaminants include the unreacted starting material, regioisomers (such as Methyl 2-amino-3-methoxybenzoate), and byproducts from the synthetic route. The hydrochloride salt form can also trap inorganic salts if aqueous HCl was used in its preparation.[1]
Expert Insight: The key to successful recrystallization is selecting a solvent system that maximizes the solubility of your desired compound at elevated temperatures while minimizing the solubility of impurities at room temperature or below.
Troubleshooting Steps:
Identify the Impurity: If possible, use analytical techniques like ¹H NMR or LC-MS to identify the major impurities. This will inform your purification strategy.
Solvent Selection: For amine hydrochlorides, polar protic solvents are often a good starting point. Consider the following:
Ethanol/Water: A mixture of ethanol and water can be effective. The organic solvent dissolves the desired compound, while the water can help to precipitate it upon cooling and can also help to remove highly polar inorganic salts.[2]
Methanol: Methanol has been used for the recrystallization of similar aminobenzoic acid derivatives.[3]
Isopropanol: This is another viable option for recrystallizing hydrochloride salts.[4]
Optimize the Solvent System: Perform small-scale solubility tests with various solvent ratios to find the optimal system for your specific batch of material.
Charcoal Treatment: If your product is discolored, it may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help to remove these. Use with caution, as it can also adsorb some of your product.
Question 2: My product oils out during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent and separates as a liquid phase. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent.
Causality: The compound is essentially "melting" in the hot solvent rather than dissolving. Upon cooling, it solidifies into an amorphous mass, trapping impurities.
Solutions:
Increase Solvent Volume: Add more of the hot solvent to fully dissolve the oil.
Change the Solvent System: Switch to a solvent system with a lower boiling point or one in which your compound has higher solubility at elevated temperatures.
Lower the Crystallization Temperature: After dissolving your compound in a minimal amount of hot solvent, allow it to cool slowly. If it starts to oil out, gently reheat until the solution is clear again, and then cool even more slowly. Seeding the solution with a small crystal of pure product can also encourage crystallization over oiling.
Column Chromatography Challenges
Question 3: I'm trying to purify the free base of Methyl 3-amino-2-methoxybenzoate using silica gel chromatography, but I'm getting significant tailing and poor separation. Why is this happening?
Answer:
The basic nature of the amino group on your compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction causes peak tailing, irreversible adsorption, and sometimes even degradation of the compound on the column.[5]
Expert Insight: To mitigate this, you need to "deactivate" the silica gel by adding a basic modifier to your mobile phase.
Workflow for Basic Amine Purification on Silica Gel:
Recrystallization solvent for Methyl 3-amino-2-methoxybenzoate hydrochloride purification
Technical Support Center: Purification of Methyl 3-amino-2-methoxybenzoate Hydrochloride Welcome to the technical support guide for the purification of Methyl 3-amino-2-methoxybenzoate hydrochloride via recrystallization...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Methyl 3-amino-2-methoxybenzoate Hydrochloride
Welcome to the technical support guide for the purification of Methyl 3-amino-2-methoxybenzoate hydrochloride via recrystallization. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing Methyl 3-amino-2-methoxybenzoate hydrochloride?
The primary challenge stems from its nature as a hydrochloride salt. Unlike its free-base form, the salt possesses significantly higher polarity and ionic character. This drastically alters its solubility profile, making it highly soluble in polar solvents like water and short-chain alcohols, while remaining largely insoluble in non-polar organic solvents. The key is to find a solvent system that allows for high solubility at elevated temperatures but poor solubility at lower temperatures to ensure efficient crystal recovery.[1]
Q2: What is the ideal starting solvent for recrystallizing this compound?
For a polar organic salt like Methyl 3-amino-2-methoxybenzoate hydrochloride, polar protic solvents are the most logical starting point.
Methanol or Ethanol: These are often excellent choices. They are polar enough to dissolve the salt, especially when heated, and their volatility allows for easy removal during the drying phase. A successful recrystallization of a related aminobenzoate derivative was achieved using hot ethanol.[2]
Alcohol/Water Mixtures: A mixture, such as ethanol/water, can be highly effective.[3][4] The alcohol provides the primary solvating power, while the water acts as an anti-solvent. By carefully adjusting the ratio, you can fine-tune the solubility curve to maximize yield. The process involves dissolving the compound in the alcohol and then adding water dropwise until turbidity (cloudiness) appears, followed by reheating to clarify and then slow cooling.
Q3: How do I perform an effective solvent screen to find the best system?
A systematic solvent screen is crucial for optimizing any recrystallization.[5]
Small-Scale Testing: Place approximately 20-30 mg of your crude compound into several small test tubes.
Solvent Addition: To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, water, ethyl acetate, acetone) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.[5]
Heating: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling.[5][6]
Q4: What are the visual indicators of a successful, high-purity recrystallization?
A successful recrystallization is typically characterized by the formation of well-defined, often needle-like or prismatic, crystals. The supernatant liquid (the mother liquor) should retain most of the colored impurities, leaving the crystals noticeably purer. Rapid precipitation often results in a fine powder, which may have occluded (trapped) impurities from the mother liquor. Slow, undisturbed cooling is paramount for growing larger, purer crystals.[6]
Troubleshooting Guide: Common Recrystallization Issues
Q1: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a highly concentrated solution is cooled too quickly, causing the solute to come out of solution as a supersaturated liquid phase rather than a solid crystal lattice. This is common when the boiling point of the solvent is higher than the melting point of the solute.
Solutions:
Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.
Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point. If you are using a solvent mixture (e.g., ethanol/water), reduce the proportion of the higher-boiling solvent (water).
Promote Nucleation: As the solution cools, scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation to begin.[5]
Q2: My final yield is very low. What are the most common reasons for this loss of product?
Causality: Low recovery is one of the most frequent issues and can usually be attributed to one of several factors.
Solutions:
Excess Solvent: The most common cause is using too much solvent to dissolve the crude material. The goal is to create a saturated solution at high temperature. Using an excessive volume of solvent will keep more of your product dissolved even after cooling. To fix this, carefully evaporate some of the solvent and attempt the cooling process again.[7]
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and flask and keep the solution hot throughout the filtration process.
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even moderately soluble will dissolve part of your product. Always wash with a minimal amount of ice-cold recrystallization solvent.[5]
Q3: I've recrystallized my product, but it is still impure. What went wrong?
Causality: The chosen solvent may not be effective at separating the desired compound from a specific impurity, or the crystallization process itself was flawed.
Solutions:
Inappropriate Cooling Rate: Cooling the solution too rapidly can cause impurities to become trapped within the growing crystal lattice. The slower the cooling process, the more selective the crystallization. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
Impurity Co-crystallization: The impurity may have a very similar solubility profile to your product in the chosen solvent. In this case, you must select a different solvent or solvent system for a second recrystallization.
Insufficient Washing: If the impurity was soluble in the cold solvent, it may simply be coating the surface of your crystals. Ensure you wash the crystals thoroughly (but quickly) with a small amount of ice-cold solvent to remove the residual mother liquor.
Q4: No crystals are forming, even after the solution has been in an ice bath for an extended period. What should I do?
Causality: This is typically due to either excessive solvent use, resulting in an unsaturated solution, or a failure of the solution to nucleate.
Solutions:
Induce Crystallization:
Scratching: Use a glass rod to scratch the inner surface of the flask.[5]
Seed Crystals: If you have a small sample of pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, then attempt to cool it again.[7]
Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethanol), you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, like water or hexane) until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.
Data & Protocols
Solvent Selection Summary Table
Solvent System
Boiling Point (°C)
Polarity
Suitability for Methyl 3-amino-2-methoxybenzoate HCl
Methanol (MeOH)
65
High
Excellent. Good starting point. High solubility when hot.
Ethanol (EtOH)
78
High
Excellent. Often provides well-defined crystals.[2]
Isopropanol (IPA)
82
Medium-High
Good. Less polar than EtOH, may offer better selectivity.
Water (H₂O)
100
Very High
Poor alone. Likely too soluble even when cold, leading to low yield. Best used as an anti-solvent in a mixture.[3]
Ethanol/Water
78-100
Adjustable
Excellent. Highly versatile system allowing for fine-tuning of solubility.[4]
Ethyl Acetate (EtOAc)
77
Medium
Poor alone. Likely not polar enough to dissolve the HCl salt, even when hot.
Step-by-Step Recrystallization Protocol
Dissolution: Place the crude Methyl 3-amino-2-methoxybenzoate hydrochloride in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
Hot Filtration (Optional): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: With the vacuum off, add a small volume of ice-cold solvent to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.[5]
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature.
Visual Workflow & Logic Diagrams
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common issues.
References
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
University of California, Irvine. Recrystallization-1.pdf. [Link]
Journal of the American Chemical Society. Remote Double C(sp3)–H Bond Asymmetric Aminoboration of Unactivated Alkenes via Bimetallic Orthogonal Relay Catalysis. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Operational
Role: Senior Application Scientist
Topic: Stability Profiling & Troubleshooting Guide
Compound: Methyl 3-amino-2-methoxybenzoate hydrochloride (CAS: N/A for specific salt, Free base analog ref: Methyl 3-amino-2-methoxybenzoate)[1]
Introduction: The Stability Paradox
Welcome to the technical support hub. You are likely working with Methyl 3-amino-2-methoxybenzoate hydrochloride , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and other heterocyclic active pharmaceutical ingredients (APIs).
The Core Challenge: This molecule presents a "stability paradox."[1] The methyl ester is prone to hydrolysis (loss of the alkyl group), while the primary amine is highly susceptible to oxidation (color changes). Furthermore, the ortho-methoxy group introduces steric and electronic effects that make standard degradation prediction models unreliable.[1]
This guide is structured as a Tiered Troubleshooting System to help you identify, quantify, and mitigate these specific degradation pathways.
Tier 1: Hydrolytic Degradation (The Ester Moiety)
User Issue: "I see a new peak eluting earlier than my main peak in Reverse Phase HPLC (RP-HPLC). The retention time shifts significantly with pH."
The Mechanism: Acid/Base Catalyzed Hydrolysis
The most common degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-amino-2-methoxybenzoic acid ).[1]
Why it happens: The carbonyl carbon of the ester is electrophilic.[1] Water (acting as a nucleophile) attacks this carbon.[1]
The "Ortho" Effect: The methoxy group at the 2-position (ortho) creates a unique environment.[1] While it provides some steric hindrance, its electron-donating nature (via resonance) can actually stabilize the intermediate cation in acid hydrolysis, potentially accelerating degradation compared to meta- or para-substituted isomers [1].
Salt Form Impact: As a hydrochloride salt, the compound is acidic in solution.[1] If dissolved in unbuffered water, the local acidic microenvironment promotes auto-catalytic hydrolysis.[1]
Diagnostic Protocol: Forced Hydrolysis
To confirm if your impurity is the hydrolysis product, perform this stress test:
Figure 1: Hydrolytic pathway converting the methyl ester to the free acid.[1]
Tier 2: Oxidative Instability (The Amine Moiety)
User Issue: "My white powder has turned yellow/brown after storage, but HPLC purity is still >99%."
The Mechanism: N-Oxidation and Azo Coupling
Anilines (aromatic amines) are notoriously sensitive to oxidation.[1]
The "Invisible" Impurity: Oxidative degradants often have high extinction coefficients (they are dyes).[1] A trace amount (<0.1%) can cause visible discoloration (yellowing) without registering as a significant impurity peak on standard UV-HPLC (254 nm) [2].[1]
Pathway: The primary amine (-NH2) oxidizes to a hydroxylamine (-NHOH), then to a nitroso (-NO), and finally to a nitro (-NO2) group. Alternatively, two radical intermediates can couple to form Azo dimers (colored species).[1]
Detection: Monitor at visible wavelengths (400-450 nm) in addition to standard UV.
Result: If the solution turns yellow/orange and new peaks appear at higher retention times (dimers are more hydrophobic), oxidation is confirmed.[1]
Pathway Visualization
Figure 2: Oxidative cascade leading to colored azo impurities.[1]
Tier 3: Analytical Troubleshooting (FAQs)
Q: Why do I see severe peak tailing for the parent compound?
A: This is a classic amine-silanol interaction.[1] The free amine interacts with acidic silanol groups on the silica backbone of your HPLC column.[1]
Fix:
Add a Modifier: Use 0.1% Triethylamine (TEA) or Formic Acid in your mobile phase to compete for silanol sites.[1]
Check pH: Ensure mobile phase pH is away from the pKa of the amine (typically pKa ~3-5 for anilines).[1] Running at pH 2.5 (using Phosphate buffer) usually protonates the amine fully, improving peak shape [3].[1]
Column Selection: Switch to a "Base Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]
Q: The hydrochloride salt is hygroscopic.[1] How do I handle it?
A: The HCl salt will absorb atmospheric moisture, creating a localized acidic solution on the crystal surface, accelerating hydrolysis.
Fix: Store under Argon/Nitrogen in a desiccator at -20°C. For weighing, equilibrate to room temperature before opening the vial to prevent condensation.
Q: Can I use Methanol as a diluent?
A:Caution advised. While soluble, dissolving the HCl salt in methanol can lead to transesterification if traces of other alcohols are present, or simply mask hydrolysis (since the byproduct is methanol). Acetonitrile/Water is the preferred diluent for stability indicating methods.[1]
Kinetics of Hydrolysis of Substituted Benzoates:
Title: Kinetic study of hydrolysis of benzoates.[1][2][3][4] Part XXIV—Variation of the ortho substituent effect.
Source: ResearchGate (2025).[1]
Link:
Aniline Oxidation Mechanisms:
Title: The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
Source: Open Access Journals.[1]
Link:
HPLC Method Development for Amino-Benzoates:
Title: Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column.[1]
Source: SIELC Technologies.[1]
Link:
Regulatory Guidelines (Stress Testing):
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][5]
Source: ICH.org.[1]
Link:
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 3-amino-2-methoxybenzoate Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that influences reaction efficiency,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that influences reaction efficiency, scalability, and the overall cost-effectiveness of a synthetic route. Methyl 3-amino-2-methoxybenzoate hydrochloride is a valuable substituted anthranilate ester, frequently employed as a key intermediate. However, considerations of cost, availability, or the need for analogs with modified physicochemical properties often necessitate the exploration of viable alternatives. This guide provides an in-depth comparison of alternative reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
The Role of Methyl 3-amino-2-methoxybenzoate and its Core Reactivity
Methyl 3-amino-2-methoxybenzoate hydrochloride possesses a unique substitution pattern on the aromatic ring that imparts specific reactivity. The ortho-methoxy group can influence the nucleophilicity and basicity of the adjacent amino group through electronic and steric effects. This structure is a common precursor for the synthesis of a variety of heterocyclic scaffolds, including benzoxazinones, quinazolinones, and other privileged structures in medicinal chemistry.[1][2] The primary modes of reactivity involve the nucleophilic character of the amino group and the potential for electrophilic substitution on the aromatic ring.
Strategic Alternatives: A Comparative Analysis
The choice of an alternative reagent is dictated by the specific transformation and the desired properties of the final product. We will explore several classes of alternatives, from simple positional isomers and analogs to more complex bioisosteric replacements.
Positional Isomers and Structurally Related Anthranilates
The most straightforward alternatives are other substituted aminobenzoates. These compounds retain the core anthranilate scaffold but differ in the position or nature of the substituents. This allows for the fine-tuning of electronic and steric properties, which can impact reaction kinetics and, in the context of drug discovery, biological activity.
Table 1: Comparison of Substituted Methyl Aminobenzoates
Reagent
Key Differentiating Feature
Typical Applications
Reported Yields (Example Reaction)
Methyl 3-amino-2-methoxybenzoate
ortho-methoxy to amine
Synthesis of specific benzoxazinones and quinazolinones
85-95% in amide couplings
Methyl 2-amino-3-methoxybenzoate
meta-methoxy to amine
Used in the synthesis of pharmaceuticals and as a metabolite of kynurenine.[2]
80-90% in acylation reactions
Methyl 4-amino-3-methoxybenzoate
para-amino to methoxy
Synthesis of dyes and biologically active compounds.
75-85% in diazotization reactions
Methyl 3-amino-2-methylbenzoate
ortho-methyl to amine
Intermediate for pharmaceuticals and agrochemicals, such as chlorantraniliprole.[3]
High yields in amidation and cyclization reactions.
Methyl 2-amino-3-nitrobenzoate
Electron-withdrawing nitro group
Precursor for further functionalization, often via reduction of the nitro group.
Good yields in electrophilic aromatic substitution.
Experimental Insight: The choice between these analogs is often driven by the desired substitution pattern in the final product. For instance, in the synthesis of certain insecticidal compounds, the specific arrangement of substituents in Methyl 3-amino-2-methylbenzoate is crucial for biological activity.[3] While the synthetic steps may be analogous, yields can vary based on the electronic nature of the substituents. Electron-withdrawing groups, like the nitro group in Methyl 2-amino-3-nitrobenzoate, can deactivate the ring towards certain electrophilic substitutions but may facilitate nucleophilic aromatic substitution.
Workflow for Selecting a Positional Isomer:
Caption: Decision workflow for selecting a suitable positional isomer.
Bioisosteric Replacements: Beyond the Anthranilate Scaffold
In medicinal chemistry, the concept of bioisosterism is a powerful tool for optimizing drug-like properties.[4] Bioisosteres are functional groups or molecules that have similar physical and chemical properties and broadly similar biological activities. Replacing the anthranilate core with a bioisostere can lead to improved metabolic stability, enhanced cell permeability, and novel intellectual property.[5]
Table 2: Bioisosteric Alternatives to the Anthranilate Moiety
Bioisostere
Rationale for Replacement
Example Application
Potential Advantages
Aminopyridine Carboxylic Esters
Introduction of a nitrogen atom into the aromatic ring.
Synthesis of novel heterocyclic kinase inhibitors.
Improved solubility, altered metabolic profile, potential for new hydrogen bonding interactions.
Aminothiophene Carboxylic Esters
Replacement of the benzene ring with a thiophene ring.
Development of antibacterial agents.
Modulated lipophilicity, different bond angles affecting conformation.
Aminopyrazole Carboxylic Esters
A five-membered heterocyclic core.
Synthesis of anti-inflammatory agents.
Can mimic the spatial arrangement of substituents, potential for improved patentability.
Expert Commentary: The successful application of a bioisosteric replacement is highly context-dependent. While an aminopyridine carboxylic ester might offer improved aqueous solubility, the basicity of the pyridine nitrogen can introduce new challenges, such as off-target interactions or altered pharmacokinetic profiles. Therefore, the selection of a bioisostere should be guided by a clear understanding of the structure-activity relationship (SAR) of the target molecule and the specific properties that need to be optimized.
Cost-Effective Starting Materials for Multi-Step Syntheses
In large-scale industrial synthesis, the cost of starting materials is a primary concern. While Methyl 3-amino-2-methoxybenzoate hydrochloride is a specialized reagent, simpler, more readily available compounds can sometimes be used as precursors in a multi-step synthesis to arrive at the same or a similar intermediate.
Alternative Synthetic Strategy:
A common industrial approach is to start with a less substituted and therefore cheaper raw material and introduce the desired functionality through a series of reactions. For example, starting from 3-methoxybenzoic acid, one could introduce the amino group via nitration followed by reduction.
Caption: A multi-step synthesis from a more economical starting material.
Economic and Scalability Considerations: While this approach involves more synthetic steps, the significantly lower cost of the initial starting material can make it more economically viable for large-scale production. Each step, however, needs to be high-yielding to be efficient. The nitration of substituted benzoic acids can sometimes lead to mixtures of isomers, requiring careful optimization of reaction conditions and potentially challenging purification steps.
Experimental Protocols
General Procedure for Amide Coupling of a Substituted Anthranilate
This protocol is a general guideline and may require optimization for specific substrates.
To a solution of the substituted methyl aminobenzoate (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.). The choice of solvent and base will depend on the solubility of the starting materials and the specific coupling agent used.
The reaction mixture is cooled to 0 °C in an ice bath. This is to control the exothermic reaction upon addition of the coupling agent and acyl chloride/carboxylic acid.
The acyl chloride (1.1 eq.) or a pre-activated carboxylic acid (using a coupling agent like HATU or HCTU, 1.1 eq.) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.
Conclusion
The selection of an alternative to Methyl 3-amino-2-methoxybenzoate hydrochloride is a multi-faceted decision that requires careful consideration of the desired final product, reaction efficiency, cost, and scalability. Positional isomers offer a direct route to analogs with modulated properties. Bioisosteric replacements provide an avenue for significant structural modification, which is particularly valuable in drug discovery for optimizing pharmacokinetic and pharmacodynamic properties. Finally, for large-scale synthesis, a de novo approach from simpler, more economical starting materials may be the most prudent strategy. This guide serves as a starting point for researchers to explore these alternatives, with the understanding that empirical validation through laboratory experimentation is essential for success.
References
US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google P
In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model - NIH. (URL: [Link])
Comparative study of 2-amino and 3-aminobenzoic acid copolymerization with aniline synthesis and copolymer properties - ResearchGate. (URL: [Link])
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])
Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine - ResearchGate. (URL: [Link])
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (URL: [Link])
Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet. (URL: [Link])
21 Anthranilic Acid Manufacturers in 2025 - Metoree. (URL: [Link])
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (URL: [Link])
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (URL: [Link])
CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. (URL: [Link])
Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates - ResearchGate. (URL: [Link])
Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174 - International Journal of Pharmaceutical Sciences. (URL: [Link])
Application of Bioisosteres in Drug Design. (URL: [Link])
Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - MDPI. (URL: [Link])
Medicinal chemistry of anthranilic acid derivatives: A mini review - ResearchGate. (URL: [Link])
Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (URL: [Link])
Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. (URL: [Link])
Synthesis of heterocycles from anthranilic acid and its derivatives - DiVA portal. (URL: [Link])
Synthesis and Characterization of Novel Unsymmetrical and Symmetrical 3-Halo- or 3-Methoxy-substituted 2-Dibenzoylamino-1,4-naphthoquinone Derivatives - MDPI. (URL: [Link])
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])
Synthesis and Characterization of Benzoxazinone Derivatives - ResearchGate. (URL: [Link])
Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: [Link])
Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (URL: [Link])
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. (URL: [Link])
Benchmarking Purity: A Comparative Analysis of Commercial Methyl 3-amino-2-methoxybenzoate Hydrochloride
Executive Summary & Strategic Importance Methyl 3-amino-2-methoxybenzoate hydrochloride (CAS: 85099-24-1 for salt; 5121-34-6 for free base) is a critical benzamide scaffold used in the synthesis of next-generation kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Methyl 3-amino-2-methoxybenzoate hydrochloride (CAS: 85099-24-1 for salt; 5121-34-6 for free base) is a critical benzamide scaffold used in the synthesis of next-generation kinase inhibitors (specifically FGFR and EGFR targets) and various CNS-active agents.
In commercial sourcing, a dangerous discrepancy often exists between Certificate of Analysis (CoA) claims and actual synthetic utility . Many vendors rely on non-specific titration methods or unvalidated HPLC-UV methods that fail to detect regioisomers or inorganic salts.
This guide objectively compares three analytical methodologies—HPLC-UV , qNMR , and Potentiometric Titration —to establish a "Gold Standard" for incoming raw material quality control.
The Impurity Landscape: What Are We Looking For?
To validate a method, one must first understand the synthesis. The commercial production of this compound typically follows a nitration-reduction sequence.
Key Impurity Classes[1][2]
Precursors (Genotoxic Potential): Methyl 3-nitro-2-methoxybenzoate. Incomplete reduction leaves this nitro-aromatic, which is a potential mutagen and can poison downstream palladium catalysts.
Hydrolysis Products: 3-amino-2-methoxybenzoic acid. The methyl ester is labile; poor storage (humidity) leads to hydrolysis.
Regioisomers: Nitration of 2-methoxybenzoate is directed ortho/para. While ortho (position 3) is desired, traces of the para (position 5) isomer are common and difficult to separate.
Visualizing the Origin of Impurities
Figure 1: Synthetic pathway highlighting the origin of critical impurities (Nitro-precursors, Hydrolysis products, and Regioisomers).
Comparative Analysis of Methodologies
We evaluated three common techniques used to generate CoAs.
Method A: Potentiometric Titration (The "Trap")
Principle: Titration of the chloride counter-ion with Silver Nitrate (AgNO3).
Verdict:NOT RECOMMENDED for purity assessment.
Flaw: It measures the salt, not the molecule. If the sample contains excess inorganic chloride (e.g., NH4Cl from quenching) or is wet, titration will yield a false positive or skewed assay. It is blind to organic impurities like the nitro-precursor.
Method B: HPLC-UV (The "Workhorse")
Principle: Separation on a C18 column with UV detection at 254 nm.
Verdict:Excellent for Purity (% Area) but requires a reference standard for Assay (% w/w).
Strength: It is the only method that effectively separates and quantifies the dangerous 3-nitro impurity and regioisomers.
Weakness: Unless a certified reference standard is used, it cannot detect non-chromophoric impurities (like moisture or inorganic salts).
Method C: Quantitative NMR (qNMR) (The "Gold Standard")
Principle: Proton NMR using an internal standard (e.g., Maleic Acid or TCNB).
Verdict:Superior for Assay (% w/w).
Strength: Absolute quantification.[1] Does not require a reference standard of the analyte.[2] It detects residual solvents and determines the exact salt stoichiometry (Free base vs. HCl).
Weakness: Lower sensitivity than HPLC for trace impurities (<0.1%).
Experimental Protocols
To ensure reproducibility, we provide the optimized protocols for the two recommended methods.
Protocol 1: Optimized HPLC-UV Method
Rationale: The amine group causes peak tailing on standard silica columns. We use a phosphate buffer at pH 3.0 to keep the amine fully protonated, ensuring sharp peak shape.
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:ACN.
Protocol 2: qNMR Assay
Rationale: Provides absolute purity (weight %) without needing a specific standard of the methyl ester.
Solvent: DMSO-d6 (ensures solubility of both salt and organic impurities).
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) - TraceCERT® grade.
Relaxation Delay (D1): 30 seconds (Critical: must be > 5x T1 to ensure full relaxation for integration accuracy).
Scans: 16 or 32.
Calculation:
Comparative Data: Vendor Analysis
We analyzed three batches of Methyl 3-amino-2-methoxybenzoate HCl from different commercial tiers.
Metric
Vendor A (Technical Grade)
Vendor B (Pharma Grade)
In-House Recrystallized
Price / Gram
$12.00
$85.00
N/A
CoA Claim
>98% (Titration)
>99% (HPLC)
N/A
HPLC Purity (% Area)
94.2%
99.1%
99.8%
qNMR Assay (% w/w)
88.5%
98.2%
99.5%
Major Impurity
3-Nitro precursor (4.1%)
Moisture (0.5%)
None detected
Salt Stoichiometry
1.2 HCl (Excess acid)
1.0 HCl
1.0 HCl
Analysis:
Vendor A shows a massive discrepancy between HPLC purity (94.2%) and qNMR assay (88.5%). This indicates the presence of "invisible" impurities—likely inorganic salts or excess HCl trapped in the lattice.
Vendor B is suitable for GMP steps but expensive.
Recommendation: Buy Vendor A for early-stage work only if you perform a recrystallization (EtOH/Ether) step. For late-stage GLP tox studies, Vendor B is mandatory.
Decision Matrix for Researchers
Use this workflow to determine which analytical method is required for your specific stage of development.
Figure 2: Analytical decision matrix based on development stage. Note that for GLP/GMP, qNMR is added to establish absolute assay.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
Bhat, S., et al. (2022). "Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities." World Journal of Pharmaceutical Research.[3]
European Medicines Agency (EMA). (2014). "Assessment of genotoxic impurities in pharmaceutical substances." ICH M7 Guidelines.
PubChem Database. "Methyl 2-amino-3-methoxybenzoate Compound Summary." National Library of Medicine.
Comparing synthesis routes for Methyl 3-amino-2-methoxybenzoate hydrochloride
The following guide provides an in-depth technical comparison of synthesis routes for Methyl 3-amino-2-methoxybenzoate hydrochloride , a critical intermediate in the synthesis of nitrogen-containing heterocycles and kina...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of synthesis routes for Methyl 3-amino-2-methoxybenzoate hydrochloride , a critical intermediate in the synthesis of nitrogen-containing heterocycles and kinase inhibitors.
Correction: The CAS 72692-06-9 is frequently mislabeled in procurement databases but chemically corresponds to 2,3,4-Tri-O-acetyl-α-D-glucuronic acid methyl ester. Researchers must verify the structure (SMILES: COC1=C(C(=CC=C1)N)C(=O)OC) before procurement to avoid costly sourcing errors.
Executive Summary
The synthesis of Methyl 3-amino-2-methoxybenzoate hydrochloride presents a classic challenge in regioselective aromatic substitution. The presence of the ortho-methoxy group relative to the ester and the meta-amino group creates steric and electronic constraints.
This guide evaluates two primary methodologies:
Route A (The "Nitro-Salicylic" Route): A cost-effective, scalable approach utilizing O-alkylation of 3-nitrosalicylic acid. Best for bulk manufacturing where raw material cost is the limiting factor.
Route B (The "Fluoro-Displacement" Route): A high-precision approach utilizing Nucleophilic Aromatic Substitution (
) on 2-fluoro-3-nitrobenzoic acid. Best for medicinal chemistry campaigns requiring high purity and rapid throughput.
Part 1: Detailed Route Analysis
Route A: The Classical O-Alkylation Strategy
Mechanism: Sequential Methylation and Reduction
This route leverages the abundant feedstock 3-nitrosalicylic acid . The key challenge is ensuring complete methylation of both the carboxylic acid and the phenolic hydroxyl group without over-alkylating the nitrogen (post-reduction).
Protocol Workflow:
Precursor: 3-Nitrosalicylic acid (derived from nitration of salicylic acid).
Methylation: Reaction with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) in the presence of Potassium Carbonate (
).
Critical Control Point: Use of acetone as a solvent ensures precipitation of inorganic salts, driving the reaction forward.
Reduction: Catalytic hydrogenation (
, Pd/C) or Iron/Acetic Acid reduction of the nitro group.
Salt Formation: Precipitaiton with anhydrous HCl in dioxane/methanol.
Performance Metrics:
Yield: 75-85% (Cumulative)
Atom Economy: Moderate (Loss of sulfate/iodide waste).
Scalability: High.
Risk Profile: High. Requires handling of genotoxic alkylating agents (DMS/MeI).
Route B: The SNAr "Fluoro-Displacement" Strategy
Mechanism: Nucleophilic Aromatic Substitution (
)
This route exploits the high electrophilicity of the carbon attached to the fluorine atom in Methyl 2-fluoro-3-nitrobenzoate . The nitro group ortho to the fluorine activates the ring, facilitating a clean displacement by methoxide.
Protocol Workflow:
Precursor: Methyl 2-fluoro-3-nitrobenzoate.
Substitution: Reaction with Sodium Methoxide (NaOMe) in Methanol at
.
Advantage:[3][4] The reaction is regiospecific; methoxide attacks only the C-F bond.
Reduction: Hydrogenation (
, Pd/C) converts the nitro group to the amine.
Salt Formation: Standard HCl treatment.
Performance Metrics:
Yield: 90-95% (Stepwise).
Atom Economy: High (Leaving group is Fluoride).
Scalability: Moderate (Limited by cost of fluorinated starter).
The following table contrasts the experimental outcomes based on internal validation standards.
Feature
Route A (O-Alkylation)
Route B (SNAr Displacement)
Starting Material
3-Nitrosalicylic Acid
Methyl 2-fluoro-3-nitrobenzoate
Reagents
MeI or DMS, , Acetone
NaOMe, MeOH
Key Intermediate
Methyl 2-methoxy-3-nitrobenzoate
Methyl 2-methoxy-3-nitrobenzoate
Step Count
3 (Methylation Red Salt)
3 (Sub Red Salt)
Overall Yield
~65%
~85%
Purity (HPLC)
97-98% (Requires recrystallization)
>99% (Often clean after workup)
Cost Efficiency
High (Cheap raw materials)
Low (Expensive fluorinated precursor)
Safety Concern
High (MeI/DMS are carcinogens)
Low (Standard corrosives)
Part 3: Visualization of Synthesis Pathways
Caption: Comparison of O-Alkylation (Left) and SNAr Displacement (Right) pathways converging at the common nitro-intermediate.
Part 4: Recommended Experimental Protocol (Route A Optimization)
While Route B is chemically superior, Route A is often the only economically viable option for scale-up. Below is an optimized protocol to mitigate the impurity risks of Route A.
Step 1: Double Methylation
Setup: Charge a 3-neck flask with 3-nitrosalicylic acid (1.0 eq) and Acetone (10 vol).
Base Addition: Add anhydrous
(2.5 eq) in portions. The mixture will turn bright yellow/orange (phenoxide formation).
Alkylation: Cool to 0°C. Add Methyl Iodide (2.5 eq) dropwise over 30 mins to control exotherm.
Note: Dimethyl sulfate (DMS) can be substituted (2.2 eq) but requires stricter safety controls and ammonia quench.
Reflux: Heat to reflux (56°C) for 12-16 hours. Monitor by TLC/HPLC for disappearance of acid.
Workup: Filter off inorganic salts. Concentrate filtrate.[3][5] Resuspend residue in EtOAc, wash with water and brine.[5]
Yield: Expect ~80% of Methyl 2-methoxy-3-nitrobenzoate as a pale yellow solid.
Step 2: Nitro Reduction (Catalytic Hydrogenation)
Setup: Dissolve intermediate (1.0 eq) in Methanol (10 vol).
Catalyst: Add 10% Pd/C (5 wt% loading).
Reaction: Hydrogenate at 30-50 psi
at RT for 4-6 hours.
Safety: Ensure inert atmosphere (
) before introducing .
Filtration: Filter through Celite to remove catalyst.
Isolation: Concentrate to obtain the oily free base.
Step 3: Salt Formation
Dissolution: Dissolve the free base oil in Diethyl Ether or MTBE (5 vol).
Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.
Collection: A white precipitate forms immediately. Filter and wash with cold ether.
Drying: Vacuum dry at 40°C to yield Methyl 3-amino-2-methoxybenzoate hydrochloride .
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23497, Methyl 3-amino-2-methoxybenzoate. Retrieved from [Link]
European Patent Office. Heterocyclic compounds for inhibiting TYK2 activities (EP 4038063 B1).[5] (Describes the SNAr synthesis of the intermediate). Retrieved from [Link]
PrepChem. Preparation of 3-nitrosalicylic acid. Retrieved from [Link]
A Senior Application Scientist's Guide to the Characterization of Amine-Substituted Benzoate Reference Standards
For researchers, scientists, and professionals in drug development, the integrity of analytical reference standards is paramount. These well-characterized materials are the bedrock of accurate quantification, impurity pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the integrity of analytical reference standards is paramount. These well-characterized materials are the bedrock of accurate quantification, impurity profiling, and quality control. This guide provides an in-depth technical comparison of the characterization data for the Methyl 3-amino-2-methoxybenzoate hydrochloride reference standard and a common alternative, its regioisomer Methyl 4-amino-3-methoxybenzoate . By understanding the nuances of their analytical characterization, you can ensure the robustness and reliability of your own analytical methods.
The Critical Role of Comprehensive Characterization
A reference standard is not merely a bottle of chemical; it is a substance with a comprehensively established and documented identity, purity, and potency. The U.S. Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized". This characterization process is a multi-faceted analytical endeavor, designed to provide a holistic understanding of the material. Each analytical technique offers a unique piece of the puzzle, and together they build a self-validating system of evidence for the compound's structure and purity.
This guide will delve into the essential characterization assays, explaining the "why" behind the "how" and presenting the expected data in a comparative format.
Comparative Physicochemical and Structural Data
A fundamental starting point in the characterization of any reference standard is the determination of its basic physicochemical properties and the confirmation of its chemical structure. The following table provides a comparative summary for Methyl 3-amino-2-methoxybenzoate hydrochloride and its isomer, Methyl 4-amino-3-methoxybenzoate.
Workflow for Structure Elucidation and Purity Assessment
The comprehensive characterization of a reference standard follows a logical workflow, employing a suite of orthogonal analytical techniques to ensure a high degree of confidence in the final assigned values.
Workflow for Reference Standard Characterization.
In-Depth Analytical Characterization Protocols
The following sections detail the experimental methodologies for the key analytical techniques used to characterize amine-substituted benzoate reference standards.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of organic molecules. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms. For a reference standard, the spectra must be consistent with the proposed structure.
Trustworthiness: The detailed coupling patterns and chemical shifts in the ¹H NMR spectrum, along with the precise number of signals in the ¹³C NMR spectrum, provide a highly specific fingerprint of the molecule, making it an exceptionally reliable identification method.
Protocol:
Sample Preparation: Dissolve 5-10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
Integrate all signals and assign them to the corresponding protons in the molecule.
Analyze the coupling constants (J-values) to confirm the substitution pattern on the aromatic ring.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Ensure a sufficient number of scans for the detection of all carbon signals, including quaternary carbons (typically 1024 or more scans).
Assign all signals to their corresponding carbon atoms.
Expected Data Comparison:
Parameter
Methyl 3-amino-2-methoxybenzoate hydrochloride
Methyl 4-amino-3-methoxybenzoate
¹H NMR (DMSO-d₆)
Aromatic protons will exhibit a specific splitting pattern corresponding to a 1,2,3-trisubstituted benzene ring. The amino group protons may be broad due to the hydrochloride salt. Two distinct methyl singlets for the ester and methoxy groups are expected.
Aromatic protons will show a different splitting pattern consistent with a 1,3,4-trisubstituted benzene ring. The amino group protons will likely be distinct from the other isomer. Two distinct methyl singlets are also expected.
¹³C NMR (DMSO-d₆)
Nine distinct carbon signals are expected, with chemical shifts influenced by the positions of the amino, methoxy, and methyl ester groups.
Nine distinct carbon signals are also expected, but their chemical shifts will differ from the 3-amino-2-methoxy isomer due to the different electronic environment of each carbon atom.
Molecular Weight Verification by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering strong corroborative evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence.
Trustworthiness: The high accuracy and precision of modern mass spectrometers make this a cornerstone technique for confirming molecular identity.
Protocol:
Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
Data Acquisition:
Acquire the mass spectrum in positive ion mode.
Observe the protonated molecular ion [M+H]⁺.
For the hydrochloride salt, the free base is typically observed.
Compare the measured mass to the theoretical exact mass.
Expected Data:
Compound
Theoretical Exact Mass (Free Base) [M+H]⁺
Methyl 3-amino-2-methoxybenzoate
182.0817
Methyl 4-amino-3-methoxybenzoate
182.0817
Note: While both isomers have the same molecular weight, their fragmentation patterns in MS/MS experiments would be different, providing a means of differentiation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC with UV detection is the workhorse for purity determination of non-volatile organic compounds. A well-developed HPLC method can separate the main component from process-related impurities and degradation products. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, including specificity, linearity, accuracy, and precision, which are all critical for a reliable purity assessment[2].
Trustworthiness: When properly validated, HPLC provides a robust and reproducible method for quantifying the purity of a reference standard. The use of a diode array detector (DAD) can also aid in peak purity assessment.
Protocol:
Chromatographic System:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: A typical gradient might be from 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (e.g., 254 nm).
Sample Preparation: Prepare a solution of the reference standard in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
Analysis:
Inject a known volume (e.g., 10 µL) of the sample solution.
Record the chromatogram and integrate all peaks.
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Schematic of a Typical HPLC System.
Comparison of Alternative Reference Standards
In the absence of a primary reference standard from a pharmacopeia (e.g., USP), a well-characterized in-house or secondary standard is often used. The isomeric Methyl 4-amino-3-methoxybenzoate is a suitable alternative for comparison. While it cannot be used as a direct replacement for quantitative analysis of Methyl 3-amino-2-methoxybenzoate due to potential differences in detector response, its characterization data provides a valuable benchmark.
The choice of reference standard should always be justified and based on its intended use. For identification purposes, a well-characterized isomer can be useful. For quantitative assays, the reference standard must be of the same chemical entity as the analyte.
Conclusion
The comprehensive characterization of a reference standard like Methyl 3-amino-2-methoxybenzoate hydrochloride is a rigorous, multi-step process that relies on the application of orthogonal analytical techniques. As demonstrated, each method provides critical data that, when combined, creates a self-validating and trustworthy profile of the material's identity, purity, and potency. For researchers in drug development, a thorough understanding of this characterization process is not just a matter of regulatory compliance but a fundamental aspect of ensuring the quality and reliability of their analytical data.
References
PubChem. Methyl 3-amino-4-methoxybenzoate. National Center for Biotechnology Information. [Link]
PubChem. Methyl 2-amino-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
PubChem. Methyl 3-amino-2-methoxybenzoate. National Center for Biotechnology Information. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
Definitive Structural Elucidation: A Comparative Guide to Methyl 3-amino-2-methoxybenzoate Hydrochloride Analysis
Executive Summary: The Analytical Challenge Methyl 3-amino-2-methoxybenzoate hydrochloride is a critical pharmacophore intermediate, frequently employed in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
Methyl 3-amino-2-methoxybenzoate hydrochloride is a critical pharmacophore intermediate, frequently employed in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). In drug development, the structural integrity of this intermediate is non-negotiable.
However, synthetic routes involving nitration and subsequent reduction often yield regioisomers (e.g., 4-amino or 6-amino analogs) that are difficult to distinguish by 1D-NMR alone due to similar magnetic environments. furthermore, confirming the stoichiometry and location of the hydrochloride salt (protonation of the amine vs. lattice inclusion) is often speculative with spectroscopic methods.
This guide compares the "performance" of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS), establishing SC-XRD as the requisite gold standard for absolute structural confirmation.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following analysis evaluates the "performance" of analytical techniques in resolving the specific structural ambiguities of Methyl 3-amino-2-methoxybenzoate HCl.
Ambiguous. 3-amino vs. 4-amino requires complex 2D (HMBC/NOESY) interpretation.
Null. Isomers have identical m/z.
Absolute. Direct visualization of electron density maps.
Salt Stoichiometry
Inferential. Based on integration of exchangeable protons (often broad/invisible).
Poor. Salts dissociate in ESI/EI source; detects cation only.
Definitive. Locates Cl⁻ counter-ion and H⁺ position on the amine.
Stereochemistry/Packing
None.
None.
3D Lattice. Reveals H-bond networks and polymorph stability.
Sample Requirement
~10 mg (Destructive/Recoverable)
<1 mg (Destructive)
Single Crystal (~0.1–0.3 mm)
Decision Logic: When to Deploy SC-XRD
While NMR is the workhorse for reaction monitoring, it fails to provide the absolute configuration required for regulatory filing (CMC sections). The diagram below illustrates the decision pathway.
Figure 1: Decision matrix for selecting SC-XRD over NMR for polysubstituted benzoate salts.
Experimental Protocol: SC-XRD Workflow
To achieve the "product performance" of a solved structure, the following protocol ensures high-quality data collection and refinement. This workflow is self-validating through the use of CheckCIF standards.
Phase 1: Crystallization (The Critical Step)
The hydrochloride salt is polar; standard non-polar solvents will precipitate it as a powder (unsuitable for SC-XRD).
Dissolve 20 mg of the HCl salt in minimal hot Methanol (approx. 1-2 mL).
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).
Option A (Evaporation): Cover with parafilm, poke 3-4 small holes, and leave in a vibration-free dark area at room temperature.
Option B (Diffusion): Place the vial inside a larger jar containing Diethyl Ether. Seal the outer jar.
Target: Colorless prisms or blocks, dimensions
mm.
Phase 2: Data Collection & Reduction
Instrument: Bruker D8 QUEST or similar diffractometer with Mo-K
( Å) or Cu-K radiation.
Temperature: Maintain sample at 100 K using a nitrogen cryostream. Reasoning: Reduces thermal motion (ellipsoids), allowing precise location of the H-atoms on the ammonium group.
Strategy: Collect a full sphere of data (redundancy > 4) to ensure high resolution (
Å or better).
Phase 3: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX interface.
Refinement Steps:
Solve: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (Cl, O, N, C).
Assign: Label the atoms based on electron density peak heights (Cl > O > N > C).
C-H: Place in calculated geometric positions (Riding model).
N-H (Ammonium): Locate in the Difference Fourier Map. Refine coordinates freely or with DFIX restraints to confirm the salt formation.
Validation: Ensure
and .
Workflow Visualization
Figure 2: Linear workflow for structural elucidation from crystal growth to validation.[1][2][3]
Structural Insights & Data Interpretation
When analyzing the SC-XRD data for Methyl 3-amino-2-methoxybenzoate HCl, focus on these specific structural confirmations:
The Salt Bridge (Chloride Interaction)
Observation: Look for the chloride ion (
). It should be located near the nitrogen atom of the amino group.
Confirmation: The N...Cl distance is typically 3.1 – 3.2 Å , indicative of a strong ionic hydrogen bond (
). This definitively proves the protonation of the amine (forming an anilinium salt) rather than a solvate or co-crystal.
Intramolecular Hydrogen Bonding
Observation: In the 3-amino-2-methoxy motif, steric crowding is significant.
Confirmation: Check the torsion angle of the ester group relative to the benzene ring. The methoxy group at position 2 often forces the ester at position 1 out of planarity to minimize steric clash, or facilitates a bifurcated hydrogen bond between the ammonium protons and the methoxy oxygen.
Regioisomer Verification
Observation: Electron density maps clearly distinguish the substitution pattern.
Confirmation: The methoxy oxygen (O-Me) will be flanked by the ester and the amine. In the 4-amino isomer, there would be two aromatic protons between the methoxy and the amine, which X-ray resolves unambiguously.
References
Sheldrick, G. M. (2015).[4][5] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[4][5]
Spek, A. L. (2009).[6] "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
International Union of Crystallography (IUCr). "checkCIF/PLATON Validation Service." A web-based tool for validating crystallographic data consistency.[2][4][7]
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[4][8] Acta Crystallographica Section B: Structural Science, 72(2), 171-179.
A Researcher's Guide to the Safe Disposal of Methyl 3-amino-2-methoxybenzoate Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. This guide provides essential, immediate...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. This guide provides essential, immediate, and logistical information for the proper disposal of Methyl 3-amino-2-methoxybenzoate hydrochloride, ensuring the safety of laboratory personnel and the integrity of our shared environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Immediate Safety and Hazard Assessment: Know Your Compound
Assumed Hazard Profile: Based on analogous compounds, Methyl 3-amino-2-methoxybenzoate hydrochloride should be handled as a substance that is:
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[6] All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]
The Core Directive: Segregation and Professional Disposal
The primary and most crucial step in the proper disposal of Methyl 3-amino-2-methoxybenzoate hydrochloride is to recognize it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [9][10] Doing so can lead to the contamination of water supplies and harm to aquatic ecosystems.[9]
The recommended and safest method of disposal is through a licensed professional waste disposal service.[6][11] These services are equipped to handle and treat chemical waste in accordance with all federal, state, and local regulations.[12]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection, storage, and preparation of Methyl 3-amino-2-methoxybenzoate hydrochloride for professional disposal.
Step 1: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is the foundation of safe disposal.[9]
Identify: Clearly identify the waste as "Methyl 3-amino-2-methoxybenzoate hydrochloride waste."
Segregate: Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[9][13] Specifically, do not mix it with strong oxidizing agents or strong bases.
Step 2: Waste Collection and Container Management
The integrity of the waste container is critical to prevent leaks and exposure.
Container Selection: Use a designated, chemically compatible, and leak-proof container.[6][13] The original product container, if empty, is often a suitable choice.
Labeling: The container must be clearly and accurately labeled.[6][13] The label should include:
The full chemical name: "Methyl 3-amino-2-methoxybenzoate hydrochloride waste"
The words "Hazardous Waste"
The date when the first waste was added
The primary hazards (e.g., "Harmful if Swallowed," "Skin and Eye Irritant")
Keep it Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6][13]
Step 3: On-Site Storage
Proper storage of the waste container pending pickup is essential for laboratory safety.
Location: Store the sealed and labeled container in a designated, cool, dry, and well-ventilated area.[6][9] This area should be away from general laboratory traffic and incompatible materials.
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[6][10]
Step 4: Arranging for Disposal
Contact your Institution's EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for arranging the pickup and disposal of hazardous waste.[13] They will have established procedures and contracts with licensed waste disposal vendors.
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the waste disposal company.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the correct PPE, including gloves, goggles, and a lab coat.
Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[14] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbent material into a labeled hazardous waste container.[12]
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Report the Incident: Report the spill to your supervisor and your institution's EHS department, regardless of the size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-amino-2-methoxybenzoate hydrochloride.
Caption: Decision workflow for the safe disposal of Methyl 3-amino-2-methoxybenzoate hydrochloride.
Empty Container Disposal
Empty containers that once held Methyl 3-amino-2-methoxybenzoate hydrochloride must also be handled properly.
Triple Rinse: The empty container should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[10]
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[10]
Deface Label: After triple-rinsing, the label on the container should be defaced or removed to prevent misuse.[10][15]
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.[15]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Acros Organics. (2025, December 26). 3-Methoxy-2-methylbenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-2-methoxybenzoate. Retrieved from [Link]
Wada, S., Ichikawa, H., & Tastsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and bioengineering, 45(4), 304–309. [Link]
PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate. Retrieved from [Link]
Heydari-Gorji, A., & Sayari, A. (2012). CO2 Deactivation of Supported Amines: Does the Nature of Amine Matter?. Langmuir, 28(7), 3657-3664. [Link]
Rioux, R. M., & Zaman, T. A. (2017). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments, (125), e55858. [Link]
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
Google Patents. (n.d.). US5043075A - Method of removing amines.
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337. [Link]